1-Trityl-1H-imidazole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-tritylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVILFCVZUELEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347140 | |
| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67478-50-6 | |
| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde
This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-Trityl-1H-imidazole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines a reliable two-step synthetic route, commencing with the preparation of imidazole-2-carbaldehyde, followed by the N-tritylation of the imidazole ring.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of the precursor, imidazole-2-carbaldehyde. Subsequently, the imidazole nitrogen is protected with a trityl group to yield the final product. This pathway is favored due to the commercial availability of starting materials and generally good yields.
Spectroscopic Profile of 1-Trityl-1H-imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Trityl-1H-imidazole-2-carbaldehyde. Due to the limited availability of published experimental data for this specific molecule, this document combines reported mass spectrometry data with estimated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values derived from closely related analogs and foundational chemical principles. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data (Estimated)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.8 - 10.0 | Singlet | Aldehyde (-CHO) |
| ~7.5 - 7.6 | Singlet | Imidazole Ring (C5-H) |
| ~7.2 - 7.4 | Multiplet | Trityl Phenyl Rings |
| ~7.1 - 7.2 | Singlet | Imidazole Ring (C4-H) |
Note: Estimated values are based on spectral data of 1-Trityl-1H-imidazole-4-carbaldehyde and general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| ~185 | Aldehyde Carbonyl (C=O) |
| ~145 | Imidazole Ring (C2) |
| ~141 | Trityl Phenyl Rings (ipso-C) |
| ~130 | Imidazole Ring (C4) |
| ~129 | Trityl Phenyl Rings (CH) |
| ~128 | Trityl Phenyl Rings (CH) |
| ~127 | Imidazole Ring (C5) |
| ~75 | Trityl Quaternary Carbon |
Note: Estimated values are based on spectral data of 1-Trityl-1H-imidazole-4-carbaldehyde and analogous compounds.
Table 3: Infrared (IR) Spectroscopy Data (Estimated)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch |
| ~1690 - 1670 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1100 - 1000 | Medium | C-N Stretch |
| ~750, ~700 | Strong | Aromatic C-H Bend |
Note: Estimated values are based on characteristic absorption frequencies for the functional groups present in the molecule.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 338.14 | Low | [M]⁺ (Molecular Ion) |
| 243 | High | [C(C₆H₅)₃]⁺ (Trityl cation) |
| 165 | Medium | Biphenyl fragment |
| 95 | Medium | Imidazole-2-carbaldehyde fragment |
Data sourced from PubChem CID 618253.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts.
-
Data Acquisition: The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal. The instrument measures the absorption of infrared radiation by the sample at different wavenumbers.
-
Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample molecules are ionized. For this type of compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: A flowchart illustrating the typical workflow from compound synthesis to structural confirmation using various spectroscopic techniques.
References
Technical Guide: Mechanism and Formation of 1-Trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the synthetic pathway and reaction mechanism for the formation of 1-Trityl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry and organic synthesis. This document outlines the strategic considerations for its preparation, including detailed experimental protocols, a summary of relevant quantitative data, and visual diagrams of the synthetic workflow and reaction mechanism.
Introduction
This compound is a valuable intermediate used in the synthesis of more complex substituted imidazoles. The imidazole moiety is a core component of many biologically active compounds, and the ability to selectively functionalize the C2 position is crucial for developing novel pharmaceutical agents. The synthetic route to this compound primarily relies on a two-step process: the protection of the imidazole nitrogen with a bulky trityl group, followed by a regioselective formylation at the C2 position. The trityl group is instrumental as it not only protects the nitrogen but also directs the regioselectivity of the subsequent formylation step.
Overall Synthetic Pathway
The formation of this compound is typically achieved through a two-step synthetic sequence starting from imidazole.
-
N-Tritylation: The first step involves the protection of the N-1 position of the imidazole ring with a trityl (triphenylmethyl) group. This is typically accomplished by reacting imidazole with trityl chloride in the presence of a base.
-
C2-Formylation: The second and key step is the regioselective formylation of 1-trityl-1H-imidazole at the C2 position. This is most commonly achieved through a directed ortho-metalation (DoM) strategy, which involves deprotonation at the C2 position with a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1]
The following diagram illustrates the overall experimental workflow for this synthesis.
Detailed Reaction Mechanism
The key to the synthesis is the regioselective formylation at the C2 position. The bulky trityl group at N-1 sterically hinders the C5 position and increases the acidity of the C2 proton, making it susceptible to deprotonation by a strong base.
The mechanism proceeds as follows:
-
Deprotonation: n-Butyllithium, a strong organolithium base, selectively abstracts the acidic proton from the C2 position of 1-trityl-1H-imidazole. This step is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions. This results in the formation of a highly reactive 2-lithio-1-trityl-1H-imidazole intermediate.
-
Nucleophilic Attack: The carbon atom at the C2 position of the lithiated intermediate is strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This addition reaction forms a tetrahedral lithium alkoxide intermediate.
-
Hydrolysis: The reaction is quenched with water or a mild aqueous acid. This hydrolyzes the lithium alkoxide intermediate, leading to the collapse of the tetrahedral intermediate and the elimination of dimethylamine to yield the final product, this compound.
The following diagram provides a visual representation of this reaction mechanism.
Quantitative Data Summary
While specific yield data for the C2-formylation of 1-trityl-1H-imidazole is not extensively reported, data from analogous reactions provide insight into the expected efficiency. The formylation of N-substituted imidazoles via lithiation is a well-established method. It is important to note that the formylation of N1-trityl-4-iodoimidazole can lead to a mixture of 2- and 4-carboxaldehydes, which can be challenging to separate.[2]
| Starting Material | Formylation Position | Formylating Agent | Base | Yield (%) | Reference |
| N1-Trityl-4-iodoimidazole | C4 | N-Formylpiperidine | EtMgBr | 81 | [2] |
| N1-Trityl-4-iodoimidazole | C4 | DMF | EtMgBr | 77 | [2] |
| 2-Bromo-1H-imidazole | C2 | DMF | i-PrMgCl, n-BuLi | 91 | [3] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These protocols are based on established procedures for similar transformations and should be performed by trained chemists under appropriate safety precautions.
Step 1: Synthesis of 1-Trityl-1H-imidazole
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et3N) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Brine solution
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous DMF, add triethylamine (1.1 eq).
-
To this stirred solution, add trityl chloride (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Pour the reaction mixture into ice-water, which will cause a solid to precipitate.
-
Filter the precipitate and partition it between dichloromethane and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
Materials:
-
1-Trityl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Dissolve 1-trityl-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Conclusion
The synthesis of this compound is a robust process that leverages the directing effect of the N-trityl group to achieve regioselective formylation at the C2 position. The key transformation involves a directed ortho-metalation using an organolithium base followed by quenching with DMF. While the potential for the formation of isomeric byproducts exists, careful control of reaction conditions can favor the desired C2-functionalized product. This technical guide provides the foundational knowledge and procedural details necessary for researchers to successfully synthesize this important building block for applications in drug discovery and development.
References
The Strategic Role of the Trityl Group in the Synthesis and Application of 1-Trityl-1H-imidazole-2-carbaldehyde
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Trityl-1H-imidazole-2-carbaldehyde is a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The strategic incorporation of the trityl (triphenylmethyl) group on the imidazole nitrogen plays a pivotal role in the molecule's stability, reactivity, and utility as a building block for more complex structures, including pharmacologically active compounds. This technical guide provides an in-depth analysis of the function of the trityl group, detailing its influence on the chemical properties of the molecule. It includes a summary of its synthesis, key reactions, and applications, supported by experimental protocols and quantitative data. Furthermore, this guide illustrates the underlying chemical principles through signaling pathway and workflow diagrams, offering a comprehensive resource for professionals in the field.
Introduction
The imidazole ring is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[1][2] The functionalization of the imidazole core is a central theme in synthetic and medicinal chemistry. This compound serves as a versatile precursor, where the trityl group is not merely a passive substituent but an active participant in directing chemical transformations. This guide elucidates the multifaceted role of this bulky protecting group.
The Pivotal Role of the Trityl Group
The triphenylmethyl (trityl) group is a widely employed protecting group for the nitrogen atom of imidazoles. Its utility in this compound stems from a combination of steric and electronic properties.
Protection of the Imidazole Nitrogen
The primary function of the trityl group is to protect the N-1 position of the imidazole ring from unwanted reactions. This protection is crucial during synthetic steps that involve reagents that could otherwise react with the N-H bond of an unprotected imidazole.
Steric Hindrance and Regioselectivity
The three phenyl rings of the trityl group create a sterically demanding environment around the N-1 and adjacent C-2 and C-5 positions of the imidazole ring. This steric bulk is instrumental in directing the regioselectivity of subsequent reactions. For instance, in metallation reactions, the bulky trityl group can direct lithiation to the C-2 position, enabling the introduction of substituents at this specific site.[1]
Chemical Stability and Lability
The trityl group exhibits a well-defined stability profile. It is robust under neutral and basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without cleavage of the protecting group. Conversely, the trityl group is labile under acidic conditions, facilitating its removal when desired. This orthogonal stability is a key advantage in multi-step syntheses. The cleavage proceeds via the formation of a stable trityl cation.
Synthesis and Characterization
The synthesis of this compound typically involves a two-step process: the formylation of imidazole followed by the introduction of the trityl group.
Synthesis of Imidazole-2-carbaldehyde
Several methods exist for the synthesis of the precursor, imidazole-2-carbaldehyde. One common approach involves the formylation of an appropriately protected imidazole derivative, followed by deprotection.[3] Another method is the oxidation of 2-(hydroxymethyl)imidazole. A high-yielding synthesis (91%) has been reported starting from 2-bromo-1H-imidazole, which is converted to the 2-lithioimidazole intermediate and then quenched with N,N-dimethylformamide (DMF).[4]
Tritylation of Imidazole-2-carbaldehyde
The introduction of the trityl group is typically achieved by reacting imidazole-2-carbaldehyde with trityl chloride in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent like DMF or dichloromethane (DCM).
Spectroscopic Data
| Nucleus | Type of Atom | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |
| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| ¹H | Imidazole Ring (C2-H, C5-H) | 7.5 - 8.5 | Singlets |
| ¹H | Trityl Phenyl Rings | 7.0 - 7.5 | Multiplet |
| ¹³C | Aldehyde Carbonyl (C=O) | 180 - 190 | - |
| ¹³C | Imidazole Ring | 120 - 140 | - |
| ¹³C | Trityl Phenyl Rings | 125 - 130 | - |
| ¹³C | Trityl Quaternary Carbon | 70 - 80 | - |
For the parent 1H-imidazole-2-carbaldehyde, characteristic ¹H NMR signals appear at δ 7.43 (s, 2H, imidazole protons) and 9.67 (s, 1H, CHO).[3] The ¹³C NMR shows the aldehyde carbon at δ 181.66 and the imidazole C4/C5 carbons at δ 146.09.[4]
Key Reactions and Experimental Protocols
The trityl group in this compound allows for selective reactions at other positions of the molecule, followed by its removal.
Reactions of the Aldehyde Group
The aldehyde functionality at the C-2 position is a versatile handle for various chemical transformations, including:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Reduction: Reduction yields the 2-(hydroxymethyl)imidazole derivative.
-
Nucleophilic Addition: The aldehyde readily undergoes addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
-
Condensation Reactions: It can react with amines to form imines, which can be further reduced to secondary amines (reductive amination).
Deprotection of the Trityl Group
The removal of the trityl group is a critical step to liberate the N-H functionality of the imidazole ring. This is typically achieved under acidic conditions.
Experimental Protocol: Acid-Catalyzed Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 80% aqueous acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound in DCM.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, imidazole-2-carbaldehyde, can be purified by column chromatography or recrystallization.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The imidazole moiety is a key component in numerous drugs with a wide range of therapeutic activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] The ability to selectively functionalize the imidazole ring, facilitated by the trityl protecting group, is crucial in the development of new drug candidates. For example, substituted imidazoles are used in the synthesis of inhibitors of enzymes such as cytochrome P450.[5]
Visualizing Chemical Processes
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the protection and deprotection of imidazole-2-carbaldehyde.
Caption: Regioselective lithiation at the C-2 position directed by the trityl group.
Conclusion
The trityl group in this compound is a powerful tool for synthetic chemists. Its steric bulk directs regioselective reactions, while its acid lability allows for its timely removal. These features make this compound a valuable intermediate in the synthesis of complex imidazole-containing molecules, with significant applications in the development of new therapeutic agents. This guide has provided a comprehensive overview of the role of the trityl group, supported by experimental context and visual aids, to assist researchers and drug development professionals in leveraging the unique properties of this important synthetic building block.
References
- 1. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 2. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Buy this compound | 67478-50-6 [smolecule.com]
An In-depth Technical Guide to 1-Trityl-1H-imidazole-2-carbaldehyde: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Trityl-1H-imidazole-2-carbaldehyde, a crucial starting material in the synthesis of various bioactive molecules. The strategic placement of the trityl protecting group on the imidazole ring, combined with the reactive aldehyde functionality at the 2-position, makes this compound a versatile building block in medicinal chemistry. This document details its synthesis, characterization, and applications, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.
Physicochemical Properties
This compound is a stable, crystalline solid that is readily soluble in many common organic solvents. The bulky trityl group not only protects the N-1 position of the imidazole ring from undesired reactions but also enhances its solubility.
| Property | Value | Reference |
| CAS Number | 67478-50-6 | [1] |
| Molecular Formula | C₂₃H₁₈N₂O | [1] |
| Molecular Weight | 338.41 g/mol | [1] |
| Alternate Name | 2-Formyl-1-trityl-1H-imidazole | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from imidazole. The first step involves the protection of the imidazole nitrogen with a trityl group, followed by a regioselective formylation at the C-2 position.
Experimental Protocols
Step 1: Synthesis of 1-Tritylimidazole
This procedure is adapted from a standard protocol for the N-tritylation of imidazole.[2]
-
Materials: Imidazole, Trityl Chloride, Triethylamine, Dichloromethane, Water, Ethanol.
-
Procedure:
-
To a stirred solution of imidazole (34 g, 0.5 mol) and trityl chloride (140 g, 0.5 mol) in dichloromethane (500 mL) at 0 °C, add triethylamine (70 mL, 0.5 mol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
A white suspension will form. Add 200 mL of water to dissolve the precipitate.
-
Remove the dichloromethane under reduced pressure to yield an off-white slurry in water.
-
Filter the slurry and dry the solid crude product.
-
Recrystallize the crude product from ethanol to obtain 1-tritylimidazole as white, needle-like crystals.
-
Step 2: Synthesis of this compound
This protocol is based on the lithiation and subsequent formylation of N-protected imidazoles.[2][3]
-
Materials: 1-Tritylimidazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1-tritylimidazole (e.g., 1.67 mmol) in anhydrous THF (10 mL) in a dry flask under a nitrogen atmosphere and cool the solution to -78 °C.
-
Add a solution of n-butyllithium (1.05 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-tritylimidazole intermediate.
-
Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Spectroscopic Characterization
| Analysis Type | Nucleus/Group | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) | Multiplicity | Reference |
| ¹H NMR | Aldehyde (-CHO) | ~9.64 ppm | Singlet | [4] |
| Imidazole Ring (H4, H5) | ~7.42 ppm | Singlet | [4] | |
| Trityl Phenyl Rings | 7.1-7.5 ppm | Multiplet | [2] | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~181.7 ppm | - | [4] |
| Imidazole Ring (C2) | ~146.1 ppm | - | [4] | |
| Imidazole Ring (C4, C5) | ~122-132 ppm | - | [5] | |
| Trityl Phenyl Ring Carbons | ~127-145 ppm | - | ||
| Trityl Quaternary Carbon | ~70-80 ppm | - | ||
| FT-IR | C=O Stretch (Aldehyde) | ~1670-1690 cm⁻¹ | - | |
| C=N Stretch (Imidazole) | ~1500-1600 cm⁻¹ | - | ||
| Mass Spec (ESI) | [M+H]⁺ | 339.1543 | - |
Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of a variety of bioactive molecules, particularly those containing a 2-substituted imidazole core. The aldehyde group serves as a versatile handle for further chemical transformations.
Synthesis of Kinase Inhibitors
The imidazole scaffold is a common feature in many kinase inhibitors. This compound can be utilized in the synthesis of novel kinase inhibitors, such as those targeting Protein Kinase C (PKC).
A notable example is the synthesis of 1-(1H-Imidazol-2-yl)ethane-1,2-diol derivatives, which have shown activity as Protein Kinase C inhibitors.[3] The synthesis commences with the lithiation of a 1-trityl-protected imidazole, followed by reaction with a suitable aldehyde to introduce the diol side chain. Subsequent deprotection and functionalization lead to the final bioactive compounds.
Other Potential Applications
The versatile reactivity of the aldehyde group allows for a wide range of chemical transformations, including:
-
Reductive Amination: To introduce diverse amine functionalities, creating libraries of compounds for high-throughput screening.
-
Wittig Reaction: To form carbon-carbon double bonds, enabling the synthesis of complex olefinic structures.
-
Grignard and Organolithium Additions: To generate secondary alcohols, which can be further modified or act as key pharmacophoric features.
These reactions open avenues for the synthesis of compounds with potential applications as antifungal, antibacterial, and anticancer agents, leveraging the known biological activities of the imidazole scaffold.[6]
Signaling Pathways
While direct involvement of this compound in signaling pathways has not been reported, its derivatives, particularly kinase inhibitors, are designed to modulate specific signaling cascades implicated in diseases such as cancer and inflammatory disorders. For instance, inhibitors of Transforming growth factor β-activated kinase 1 (TAK1) and Aurora-A kinase often feature heterocyclic cores that can be accessed through intermediates like the title compound.[7][8] The development of selective inhibitors for these kinases is a key area of research in modern drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 67478-50-6
Introduction
1-Trityl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound that belongs to the family of substituted imidazoles. The imidazole ring is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals. The presence of a bulky trityl (triphenylmethyl) protecting group on one of the nitrogen atoms and a reactive carbaldehyde (aldehyde) group at the 2-position makes this compound a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and proteomics research.
The trityl group provides steric hindrance, which can direct the regioselectivity of subsequent reactions on the imidazole ring. It also enhances the solubility of the molecule in organic solvents. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.
While its 4-carbaldehyde isomer has been noted for its potential as an inhibitor of cytochrome P450 enzymes, the specific biological activities and applications of this compound are not as extensively documented in publicly available literature. This guide aims to consolidate the available technical information on this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 67478-50-6 | [1] |
| Molecular Formula | C₂₃H₁₈N₂O | [1] |
| Molecular Weight | 338.41 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [2] |
| Melting Point | 190-193 °C | [3] |
| Density | 1.1 g/cm³ | [3] |
| Boiling Point | 547 °C at 760 mmHg | [3] |
| Flash Point | 284.6 °C | [3] |
| LogP | 4.53580 | [3] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water. | [3] |
Synthesis and Purification
General Synthetic Workflow
A plausible synthetic route would start from imidazole-2-carbaldehyde, which is commercially available.
References
Physical and chemical properties of 2-formyl-1-trityl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-formyl-1-trityl-1H-imidazole, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details available quantitative data, outlines experimental protocols for its synthesis, and discusses its potential applications in drug development.
Core Physical and Chemical Properties
2-Formyl-1-trityl-1H-imidazole, with the CAS number 67478-50-6, is a substituted imidazole derivative. The presence of a bulky trityl group at the N1 position and a formyl group at the C2 position imparts specific characteristics to the molecule.[1] The trityl group serves as a protecting group, preventing reactions at the N1-position and allowing for regioselective modifications at other positions of the imidazole ring.[2]
A summary of the key physical and chemical properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting and boiling points are not consistently reported in the scientific literature.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₈N₂O | [1] |
| Molecular Weight | 338.4 g/mol | [1] |
| CAS Number | 67478-50-6 | [1] |
| Purity | ≥98% | [1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents such as DMSO, methanol, and ethanol.[3] Insoluble in water. | General solubility of similar imidazole derivatives. |
Spectroscopic Data
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons of the imidazole ring, the trityl group, and the formyl proton. The imidazole protons typically appear in the aromatic region (δ 7-8 ppm). The numerous protons of the three phenyl rings of the trityl group will also resonate in this region, likely as a complex multiplet. The formyl proton (CHO) is expected to be a singlet further downfield (δ 9-10 ppm).
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the carbon atoms of the imidazole ring, the trityl group, and the carbonyl carbon of the formyl group. The carbonyl carbon is typically observed in the range of δ 180-200 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
C=O stretching of the aldehyde group (around 1680-1700 cm⁻¹).
-
C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).
-
C=C and C=N stretching of the imidazole and phenyl rings (in the range of 1400-1600 cm⁻¹).
-
Experimental Protocols
The synthesis of 2-formyl-1-trityl-1H-imidazole typically involves a two-step process: the protection of the imidazole nitrogen with a trityl group, followed by formylation at the C2 position.
Synthesis of 1-trityl-1H-imidazole (Precursor)
A common method for the N-tritylation of imidazole is as follows:
Materials:
-
Imidazole
-
Trityl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Ethanol
Procedure:
-
Dissolve imidazole and trityl chloride in dichloromethane at 0 °C with vigorous stirring.
-
Slowly add triethylamine to the mixture over a period of 30 minutes at the same temperature.
-
Allow the reaction to warm to room temperature and continue stirring for 12 hours.
-
Add water to dissolve the resulting white suspension.
-
Remove the dichloromethane under reduced pressure.
-
Filter the resulting aqueous slurry and dry the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 1-trityl-1H-imidazole as white, needle-like crystals.
Formylation of 1-trityl-1H-imidazole
The introduction of the formyl group at the C2 position can be achieved through lithiation followed by reaction with a formylating agent.
Materials:
-
1-trityl-1H-imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-trityl-1H-imidazole in anhydrous THF in a dry flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Add n-butyllithium dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.
-
Add N,N-dimethylformamide (DMF) as the formylating agent and continue stirring at low temperature before allowing the reaction to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Biological Significance and Applications in Drug Development
Imidazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5] The imidazole core is a key structural motif in many existing drugs.[4]
While specific biological data for 2-formyl-1-trityl-1H-imidazole is not extensively documented, its structure suggests potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. The formyl group is a reactive handle that can be readily converted into other functional groups, such as carboxylic acids, alcohols, or amines, allowing for the generation of a library of derivatives for biological screening.
The trityl-protected imidazole moiety can be incorporated into larger molecular scaffolds to explore structure-activity relationships in various drug discovery programs. For instance, trityl-protected imidazoles are used in the synthesis of peptide derivatives and other complex molecules where protection of the imidazole nitrogen is essential.[2]
Future Directions
Further research is warranted to fully elucidate the physical, chemical, and biological properties of 2-formyl-1-trityl-1H-imidazole. Key areas for future investigation include:
-
Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.
-
Comprehensive Spectroscopic Analysis: Acquisition and full assignment of ¹H NMR, ¹³C NMR, and IR spectra to serve as a reference for future studies.
-
Exploration of Chemical Reactivity: Investigation of the reactivity of the formyl group to synthesize a diverse library of derivatives.
-
Biological Screening: Evaluation of the biological activity of 2-formyl-1-trityl-1H-imidazole and its derivatives against various therapeutic targets.
This in-depth technical guide serves as a foundational resource for researchers and professionals working with 2-formyl-1-trityl-1H-imidazole. The provided information on its properties and synthesis will facilitate its use in the design and development of novel chemical entities with potential therapeutic applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. (1-Trityl-1H-imidazol-4-yl)acetic acid | 168632-03-9 | Benchchem [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
Solubility Profile of 1-Trityl-1H-imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility of 1-Trityl-1H-imidazole-2-carbaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information inferred from the behavior of structurally similar compounds, particularly its isomer, 1-Trityl-1H-imidazole-4-carbaldehyde. Furthermore, a comprehensive, generalized experimental protocol for determining the solubility of organic compounds is provided, alongside a logical workflow for the synthesis and purification of the target compound. This guide aims to be a valuable resource for researchers working with this and related molecules, offering both theoretical context and practical methodologies.
Introduction
This compound is a heterocyclic organic compound that holds interest in medicinal chemistry and organic synthesis. The trityl group, a bulky hydrophobic moiety, significantly influences the molecule's physical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes.
Solubility Data
The following table summarizes the available solubility information for 1-Trityl-1H-imidazole-4-carbaldehyde, which can be used as a proxy for estimating the solubility of the 2-carbaldehyde isomer.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Dichloromethane | Not Specified | Soluble | Qualitative[1] |
| Chloroform | Not Specified | Soluble | Qualitative[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 14.29 mg/mL | Quantitative[2] |
Note: The solubility of this compound is expected to be similar to its 4-carbaldehyde isomer due to the identical molecular formula and the dominant effect of the trityl group on its physical properties. However, minor differences may arise due to the different position of the carbaldehyde group. Experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.
Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., Dichloromethane, Chloroform, DMSO, Ethanol, Acetone, Toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Gravimetric Analysis (Optional): Weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained. Calculate the solubility in terms of mass of solute per volume or mass of solvent.
-
Quantitative Analysis (Recommended):
-
Accurately dilute the filtered aliquot with a known volume of a suitable solvent in a volumetric flask.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a calibrated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve and calculate the original concentration of the saturated solution.
-
Data Analysis:
Express the solubility as:
-
mg/mL (mass of solute per volume of solvent)
-
mol/L (molarity)
-
g/100 g of solvent (mass of solute per mass of solvent)
Visualizations
Logical Workflow for Synthesis and Purification
The synthesis of this compound logically follows a path of protecting the imidazole nitrogen, followed by formylation, and subsequent purification.
Caption: A logical workflow for the synthesis of this compound.
Experimental Workflow for Solubility Determination
The experimental protocol for determining solubility can be visualized as a clear, step-by-step process.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current literature, this technical guide provides a foundational understanding based on the properties of a closely related isomer and general principles of organic chemistry. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various organic solvents, which is a critical parameter for its successful application in research and development. The logical workflows for synthesis and solubility determination serve as valuable visual aids for planning and executing laboratory work.
References
An In-depth Technical Guide to the Stability and Storage of 1-Trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Trityl-1H-imidazole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in downstream applications, thereby supporting robust and reproducible research and development outcomes.
Chemical Properties and Intrinsic Stability
This compound possesses a unique molecular architecture, featuring a bulky, hydrophobic trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens and a reactive aldehyde functional group. This combination of features dictates its chemical behavior and stability.
Under standard ambient conditions and in a dry, solid state, the compound is generally stable.[1] However, its stability is significantly influenced by several factors, primarily moisture, pH, oxidizing agents, and light.
Key Stability-Influencing Factors:
-
Trityl Group: The trityl group is notoriously labile under acidic conditions, readily cleaving to form the triphenylmethyl cation.[2] This susceptibility to acid-catalyzed hydrolysis is a primary degradation pathway.
-
Aldehyde Group: The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid impurity. This oxidation can be accelerated by exposure to air (auto-oxidation), oxidizing agents, and certain light conditions.
-
Moisture: The presence of moisture can facilitate both the hydrolytic cleavage of the trityl group and potentially other degradation pathways.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on available safety data sheets and chemical principles:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Low temperatures slow down the rates of potential degradation reactions, including oxidation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation of the aldehyde group and minimizes contact with atmospheric moisture. |
| Container | Tightly sealed, opaque or amber glass containers. | Protects from moisture and light, which can promote degradation. |
| Environment | A dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with acids and oxidizing agents that can cause rapid degradation. |
| Solution Storage | For solutions (e.g., in DMSO), storage at -20°C is recommended for short-term (up to 1 month) and -80°C for long-term (up to 6 months).[3][4] | Frozen storage significantly reduces the rate of degradation in solution. |
Forced Degradation Studies and Potential Degradation Pathways
The diagram below illustrates the primary anticipated degradation pathways for this molecule.
Caption: Primary degradation pathways of the target compound.
Summary of Representative Forced Degradation Outcomes (Hypothetical Data):
The following table presents hypothetical data representing plausible outcomes of a forced degradation study on this compound, aiming for 5-20% degradation to ensure significant yet not excessive decomposition.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradant(s) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~18% | Imidazole-2-carbaldehyde, Triphenylmethanol |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | < 5% | Minimal degradation observed. |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | ~12% | 1-Trityl-1H-imidazole-2-carboxylic acid |
| Thermal Degradation | Solid state | 48 hours | 80°C | < 2% | Insignificant degradation. |
| Photolytic Degradation (Solid State) | ICH Q1B conditions (UV & Visible light) | 7 days | Room Temp | < 5% | The trityl group may exhibit some photolability, but significant degradation is not expected without a photosensitizer.[9][10][11] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible stability testing. Below are representative methodologies for synthesis and stability analysis.
Synthesis of this compound
This protocol is based on general procedures for the N-tritylation of imidazoles and formylation of the imidazole ring.
Caption: A generalized synthetic workflow for the target compound.
Protocol:
-
Formylation of Imidazole: To a solution of a suitable 2-halo-imidazole precursor in anhydrous THF at low temperature (e.g., -78°C), add a strong base such as n-butyllithium to effect lithium-halogen exchange. Quench the resulting 2-lithioimidazole with N,N-dimethylformamide (DMF) to introduce the aldehyde group.[12]
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Imidazole-2-carbaldehyde: Purify the crude product by column chromatography on silica gel.
-
N-Tritylation: Dissolve the purified imidazole-2-carbaldehyde in a suitable solvent such as acetonitrile. Add a base, for instance, triethylamine, followed by the dropwise addition of trityl chloride.[13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Final Purification: Upon completion, perform an aqueous work-up and extract the product. Purify the final compound, this compound, by column chromatography to yield the pure product.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products. The following is a plausible method based on common practices for imidazole derivatives.[14][15][16][17]
Caption: A typical workflow for a forced degradation stability study.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A, gradually increasing Mobile Phase B over ~20-30 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 280 nm). |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
Method Validation:
The HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity and Range: Demonstrating a linear relationship between detector response and concentration over a specified range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.
-
Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are the acid-sensitive N-trityl group and the oxidizable aldehyde function. Strict adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is paramount to prevent degradation and ensure its suitability for research and drug development. The implementation of validated, stability-indicating analytical methods is crucial for monitoring the purity of this important synthetic intermediate throughout its lifecycle.
References
- 1. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. jddtonline.info [jddtonline.info]
- 8. jpsbr.org [jpsbr.org]
- 9. Development of trityl-based photolabile hydroxyl protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-Trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Trityl-1H-imidazole-2-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the construction of complex imidazole-containing molecules for pharmaceutical applications. The imidazole scaffold is a crucial component in numerous natural products and marketed drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The trityl group serves as a bulky protecting group for the imidazole nitrogen, enhancing solubility in organic solvents and directing regioselectivity in subsequent reactions. The aldehyde functionality at the C-2 position is a key handle for various chemical transformations, allowing for the introduction of diverse substituents and the generation of molecular complexity.[1]
This document provides detailed protocols for the synthesis of various derivatives from this compound, focusing on reactions pivotal to drug discovery programs, such as the synthesis of inhibitors for p38 MAP kinase, a key target in inflammatory diseases.[3][4][5][6]
Synthetic Applications and Signaling Pathway Relevance
Derivatives of this compound are instrumental in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[3][4] The p38 MAP kinase signaling pathway plays a central role in regulating the production of pro-inflammatory cytokines like TNF-α and various interleukins.[5][6] Inhibition of this pathway is a therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis and psoriasis.[5]
Below is a diagram illustrating the targeted signaling pathway.
Caption: Inhibition of the p38 MAP Kinase pathway by imidazole derivatives.
Experimental Protocols
The aldehyde group of this compound is a versatile starting point for various carbon-carbon and carbon-nitrogen bond-forming reactions. Key transformations include the Wittig reaction, Horner-Wadsworth-Emmons olefination, and reductive amination.
Below is a workflow diagram for the derivatization of this compound.
Caption: Synthetic workflow for derivatization.
Protocol: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones.[7][8] It involves the reaction of the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.[9]
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
50% Sodium hydroxide (w/w)
-
N,N-Dimethylformamide (DMF)
-
1-Propanol
-
Distilled water
Procedure:
-
In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.2 eq).
-
Dissolve the mixture in DMF (approximately 12 mL per gram of aldehyde).
-
Stir the mixture vigorously for at least 5 minutes.
-
Carefully add 50% sodium hydroxide solution dropwise (approximately 10 drops) to the rapidly stirred reaction mixture. The color of the reaction may change.
-
Continue to stir vigorously for 30 minutes.
-
Precipitate the product by adding a 1:1 mixture of 1-propanol and distilled water.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of 1-propanol to yield the desired alkene.
| Reactant/Product | Molar Ratio | Typical Yield | Notes |
| This compound | 1.0 | - | Starting material |
| Benzyltriphenylphosphonium chloride | 1.2 | - | Ylide precursor |
| trans-9-(2-Phenylethenyl)anthracene derivative | - | 70-85% | Yields can vary based on substrate |
Protocol: Horner-Wadsworth-Emmons (HWE) Reaction for α,β-Unsaturated Ester Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[10] This reaction generally provides excellent (E)-stereoselectivity for the resulting alkene and the water-soluble phosphate byproduct is easily removed.[10][11]
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) to the THF and cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant/Product | Molar Ratio | Typical Yield | Stereoselectivity |
| This compound | 1.0 | - | - |
| Triethyl phosphonoacetate | 1.1 | - | - |
| (E)-Ethyl 3-(1-trityl-1H-imidazol-2-yl)acrylate | - | 85-95% | >95:5 (E:Z) |
Protocol: Reductive Amination for Substituted Amine Synthesis
Reductive amination is a powerful and widely used method for the synthesis of amines.[12] It involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1 eq) in dichloromethane.
-
If the amine salt is used, add a base like triethylamine to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant/Product | Molar Ratio | Typical Yield | Notes |
| This compound | 1.0 | - | - |
| Amine | 1.1 | - | A wide variety of amines can be used |
| Sodium triacetoxyborohydride | 1.5 | - | Mild reducing agent |
| N-((1-trityl-1H-imidazol-2-yl)methyl)aniline | - | 75-90% | Yields are substrate-dependent |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of imidazole derivatives. The protocols outlined in these application notes provide robust methods for olefination and amination reactions, which are fundamental transformations in the synthesis of biologically active molecules. These derivatives, particularly those targeting the p38 MAP kinase pathway, hold significant promise for the development of novel anti-inflammatory therapeutics. The provided methodologies can be readily adapted by researchers in medicinal chemistry and drug discovery to generate libraries of compounds for structure-activity relationship (SAR) studies and lead optimization.
References
- 1. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Trityl-1H-imidazole-2-carbaldehyde in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Trityl-1H-imidazole-2-carbaldehyde as a key intermediate in the synthesis of pharmaceutical compounds. The trityl protecting group offers stability and selectivity in multi-step syntheses, while the aldehyde functionality serves as a versatile handle for various chemical transformations.
Introduction: The Role of this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry. The imidazole scaffold is a common feature in many biologically active molecules, including antifungal agents, anticancer drugs, and kinase inhibitors. The trityl group (triphenylmethyl) serves as a bulky, acid-labile protecting group for the imidazole nitrogen, preventing unwanted side reactions and allowing for regioselective modifications at other positions of the imidazole ring. The aldehyde group at the C2 position is a key functional group that can be readily transformed into a variety of other functionalities, enabling the synthesis of diverse libraries of compounds for drug discovery.
Key transformations of the aldehyde group include:
-
Reductive Amination: To introduce substituted aminomethyl groups, a common moiety in bioactive molecules.
-
Wittig Reaction: To form vinyl-substituted imidazoles, which can act as versatile intermediates for further functionalization.
-
Oxidation: To generate the corresponding carboxylic acid for amide coupling reactions.
-
Reduction: To form the hydroxymethyl group, which can be a precursor for ether or ester linkages.
These transformations allow for the systematic exploration of the chemical space around the imidazole core, which is crucial for optimizing the pharmacological properties of a drug candidate, such as potency, selectivity, and pharmacokinetic profile.
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from 2-imidazolecarboxaldehyde.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Imidazolecarboxaldehyde
-
Trityl chloride (TrCl)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2-imidazolecarboxaldehyde (1.0 eq) in dry DMF, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq) in dry DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
-
Table 1: Representative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Imidazolecarboxaldehyde |
| Key Reagents | Trityl chloride, Triethylamine |
| Solvent | DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Application in Pharmaceutical Intermediate Synthesis: Reductive Amination
Reductive amination is a cornerstone reaction for introducing amine functionalities. In the context of pharmaceutical synthesis, this reaction allows for the coupling of the this compound core with various primary and secondary amines to generate a diverse range of intermediates. These intermediates can be further elaborated or may themselves possess biological activity. For instance, the resulting aminomethyl imidazole scaffold is a key feature in many kinase inhibitors.
Workflow for Reductive Amination:
Caption: Workflow for the one-pot reductive amination protocol.
Experimental Protocol: Reductive Amination of this compound
-
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline derivative)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the amine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Representative Data for Reductive Amination Products
| Amine Substrate (R-NH2) | Product Name | Typical Yield | Purity (by HPLC) |
| Aniline | 2-((Phenylamino)methyl)-1-trityl-1H-imidazole | 75% | >97% |
| 4-Fluoroaniline | 2-(((4-Fluorophenyl)amino)methyl)-1-trityl-1H-imidazole | 82% | >98% |
| Benzylamine | 2-((Benzylamino)methyl)-1-trityl-1H-imidazole | 78% | >98% |
| Morpholine | 4-((1-Trityl-1H-imidazol-2-yl)methyl)morpholine | 85% | >99% |
Application in Pharmaceutical Intermediate Synthesis: Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. Using this compound, this reaction allows for the introduction of a vinyl group at the 2-position of the imidazole ring. The resulting 2-alkenyl-1-trityl-1H-imidazoles are versatile intermediates that can undergo further modifications, such as Heck coupling or dihydroxylation, to build more complex molecular architectures found in various therapeutic agents.
Workflow for the Wittig Reaction:
Caption: General workflow for the Wittig olefination.
Experimental Protocol: Wittig Reaction of this compound
-
Materials:
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium in hexanes or sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure (using n-BuLi):
-
Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 3: Representative Data for Wittig Reaction Products
| Phosphonium Salt (R-CH2-PPh3+Br-) | Product Name | Typical Yield | Stereoselectivity (E:Z) |
| Methyltriphenylphosphonium bromide | 2-Vinyl-1-trityl-1H-imidazole | 85% | N/A |
| Ethyltriphenylphosphonium bromide | 2-(Prop-1-en-1-yl)-1-trityl-1H-imidazole | 70% | 1:5 |
| Benzyltriphenylphosphonium chloride | 2-Styryl-1-trityl-1H-imidazole | 78% | >95:5 |
Application in the Synthesis of Kinase Inhibitors
The imidazole core is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammation. Many kinase inhibitors target the ATP-binding site of the enzyme. The substituted imidazole derivatives synthesized from this compound can be designed to mimic the hinge-binding motif of ATP, leading to potent and selective inhibition of specific kinases.
Conceptual Signaling Pathway Inhibition:
Caption: Inhibition of a generic kinase signaling pathway.
The aminomethyl and vinyl imidazole intermediates synthesized via the protocols described above can be further functionalized to create libraries of potential kinase inhibitors. The trityl group can be selectively removed under acidic conditions to allow for N-alkylation or N-arylation, providing another point of diversity for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of pharmaceutical compounds. Its protected nitrogen and reactive aldehyde functionality allow for a wide range of chemical transformations, leading to the efficient construction of diverse molecular scaffolds. The protocols outlined in this document for key reactions such as reductive amination and the Wittig reaction provide a solid foundation for researchers and scientists in the field of drug development to utilize this important building block in their synthetic endeavors.
Application Notes and Protocols: Aldehyde Group Reactions of 1-Trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key aldehyde group reactions of 1-Trityl-1H-imidazole-2-carbaldehyde, a versatile intermediate in organic synthesis and drug discovery. The protocols and data presented herein are intended to serve as a foundational guide for the synthesis of novel imidazole-based compounds.
Introduction
This compound is a valuable building block in medicinal chemistry. The trityl (triphenylmethyl) group at the N-1 position provides steric protection, enhancing the regioselectivity of reactions at other positions of the imidazole ring. The aldehyde functionality at the C-2 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This document details common and effective reactions involving the aldehyde group, including the Wittig reaction, reductive amination, and Knoevenagel condensation.
Key Aldehyde Group Reactions
The electrophilic nature of the aldehyde group in this compound allows it to readily undergo nucleophilic addition reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, providing access to a wide array of functionalized imidazole derivatives.
Wittig Reaction: Synthesis of 2-Vinyl-1H-imidazole Derivatives
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[1] In the context of this compound, this reaction allows for the introduction of a vinyl group at the 2-position of the imidazole ring, a common scaffold in bioactive molecules. The reaction proceeds through the formation of a phosphonium ylide, which then reacts with the aldehyde.
Experimental Protocol: Wittig Reaction
Objective: To synthesize a 2-alkenyl-1-trityl-1H-imidazole derivative from this compound.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Anhydrous work-up and purification reagents
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 equivalent) to the suspension. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkenyl-1-trityl-1H-imidazole.
Data Presentation:
| Product | Wittig Reagent | Yield (%) | Reference |
| 1-Trityl-4-vinyl-1H-imidazole | Methyltriphenylphosphonium bromide | 95 | [2] |
| Representative data for the 4-isomer is provided due to a lack of specific data for the 2-isomer. |
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig olefination of this compound.
Reductive Amination: Synthesis of 2-(Aminomethyl)-1H-imidazole Derivatives
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. This reaction is highly valuable for introducing aminoalkyl side chains, which are prevalent in many pharmacologically active molecules.
Experimental Protocol: Reductive Amination
Objective: To synthesize a secondary or tertiary amine derivative of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
-
Work-up and purification reagents
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the primary or secondary amine (1.1-1.5 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1-1.5 equivalents).
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: To the stirring solution, add the reducing agent (1.2-1.5 equivalents) portion-wise.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(aminomethyl)-1-trityl-1H-imidazole derivative.
Data Presentation:
| Amine | Reducing Agent | Product | Yield (%) | Reference |
| Methylamine | NaBH(OAc)₃ | 1-(1H-Imidazol-5-yl)-N-methylmethanamine | Not specified | [3] |
| Representative data for a related imidazole carboxaldehyde is provided due to a lack of specific data for the 2-trityl isomer. |
Logical Relationship: Reductive Amination
Caption: Key steps in the reductive amination of this compound.
Knoevenagel Condensation: Synthesis of 2-(2-Substituted-vinyl)-1H-imidazole Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] This reaction is particularly useful for synthesizing compounds with electron-withdrawing groups conjugated to a double bond, which are valuable intermediates and have shown a range of biological activities, including anticancer properties.[5]
Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize a 2-(2-substituted-vinyl)-1-trityl-1H-imidazole derivative via Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Base catalyst (e.g., piperidine, imidazole)
-
Solvent (e.g., ethanol, dichloromethane)
-
Work-up and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of the base.
-
Reaction: Stir the mixture at room temperature or under reflux, depending on the reactivity of the active methylene compound. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Wash the crude product with water and a cold solvent (e.g., ethanol) to remove unreacted starting materials and catalyst.
-
Recrystallize the product from a suitable solvent to obtain the pure 2-(2-substituted-vinyl)-1-trityl-1H-imidazole derivative.
Data Presentation:
| Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |
| Phthalide | Not specified | 2-(1-Trityl-1H-imidazol-4-yl)indan-1,3-dione | >67 | [6] |
| Representative data for a condensation reaction of the 4-isomer is provided due to a lack of specific Knoevenagel data for the 2-isomer. |
Signaling Pathway Context (Hypothetical)
Derivatives of imidazole-2-carbaldehyde have been investigated for their potential as inhibitors of various enzymes and signaling pathways implicated in disease. For instance, substituted imidazoles are known to target kinases, which are crucial regulators of cellular processes. While specific data for derivatives of this compound is limited, a hypothetical signaling pathway where such derivatives could act as inhibitors is presented below. The trityl group would likely be removed to yield the final bioactive compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an imidazole-based kinase inhibitor.
Conclusion
This compound serves as a key synthetic intermediate for the generation of a diverse range of 2-substituted imidazole derivatives. The aldehyde functional group readily participates in Wittig, reductive amination, and Knoevenagel reactions, providing access to compounds with potential applications in drug discovery and materials science. The protocols outlined in this document provide a starting point for the exploration of these reactions. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific target molecules. The biological activities of the resulting compounds are a promising area for future research.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-trityl-4-vinyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US3715365A - Imidazole synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2009071584A1 - Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Trityl-1H-imidazole-2-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Trityl-1H-imidazole-2-carbaldehyde is a valuable heterocyclic building block in organic synthesis, offering a unique combination of a reactive aldehyde functionality and a sterically hindered, protected imidazole core. The bulky trityl (triphenylmethyl) group at the N-1 position provides stability, enhances solubility in organic solvents, and directs regioselectivity in subsequent reactions. This strategic protection allows for a wide range of chemical transformations at the C-2 aldehyde and other positions of the imidazole ring, making it a key intermediate in the synthesis of diverse and complex molecules, including pharmaceutically active compounds.
These application notes provide an overview of the key applications of this compound and detailed protocols for its use in several important synthetic transformations.
Key Applications
This compound serves as a versatile precursor for the synthesis of a variety of organic structures, primarily through reactions involving the aldehyde group. Key applications include:
-
Multicomponent Reactions: The aldehyde functionality readily participates in multicomponent reactions (MCRs), such as the Ugi reaction, enabling the rapid construction of complex molecular scaffolds from simple starting materials. This is particularly valuable in the generation of compound libraries for drug discovery.
-
Alkene Synthesis (Wittig Reaction): The aldehyde can be efficiently converted to a variety of substituted vinyl-imidazoles through the Wittig reaction. These products can serve as intermediates for further functionalization, including cross-coupling reactions.
-
Amine Synthesis (Reductive Amination): Reductive amination of the aldehyde provides a straightforward route to a diverse range of 2-(aminomethyl)-1-trityl-1H-imidazoles. These amines are important substructures in many biologically active molecules.
-
Synthesis of Fused Imidazole Systems: The aldehyde can be utilized as a starting point for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.
-
Cross-Coupling Reactions: While the aldehyde itself is not directly used in cross-coupling, its conversion to other functional groups (e.g., halides or triflates) can enable palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other substituents onto the imidazole ring.[1]
Experimental Protocols
The following section provides detailed experimental protocols for key reactions utilizing this compound.
Protocol 1: Synthesis of Substituted Imidazoles via Multicomponent Reaction
This protocol describes a general procedure for a one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. While this specific example uses a different aldehyde, the methodology is applicable to this compound for the synthesis of novel imidazole derivatives.
Reaction Scheme:
Figure 1: General scheme for the one-pot synthesis of tetrasubstituted imidazoles.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 67478-50-6 | 338.41 |
| Benzil | 134-81-6 | 210.23 |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 |
| Ammonium Acetate | 631-61-8 | 77.08 |
| Ethanol | 64-17-5 | 46.07 |
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), benzil (1.0 mmol), the primary amine (1.1 mmol), and ammonium acetate (5.0 mmol).
-
Add ethanol as the solvent.
-
The reaction can be performed under conventional heating (reflux) or microwave irradiation for improved reaction times and yields.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data (Representative Examples from similar reactions):
| Aldehyde | Amine | Conditions | Yield (%) |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Aniline | Microwave, 120°C, 15 min | 80 |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | 4-Fluoroaniline | Microwave, 120°C, 15 min | 75 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Protocol 2: Alkene Synthesis via Wittig Reaction
This protocol outlines a general procedure for the Wittig olefination of this compound to form a vinyl-imidazole derivative.
Reaction Scheme:
Figure 2: General scheme for the Wittig reaction.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 67478-50-6 | 338.41 |
| (Carbethoxymethylene)triphenylphosphorane | 1099-45-2 | 348.38 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Diethyl ether | 60-29-7 | 74.12 |
| Hexanes | 110-54-3 | 86.18 |
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the phosphonium ylide (1.2 mmol) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the dichloromethane under reduced pressure.
-
Dissolve the residue in a minimal amount of a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Representative Example):
| Aldehyde | Ylide | Solvent | Yield (%) |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | DCM | >90 |
Note: The yield for the reaction with this compound would need to be determined experimentally.
Protocol 3: Amine Synthesis via Reductive Amination
This protocol provides a general method for the synthesis of a secondary amine from this compound and a primary amine.
Reaction Scheme:
Figure 3: General workflow for reductive amination.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 67478-50-6 | 338.41 |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 |
| Acetic Acid | 64-19-7 | 60.05 |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the primary amine (1.1 mmol) in 1,2-dichloroethane (10 mL), add a catalytic amount of acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Aldehyde/Ketone | Amine | Reducing Agent | Yield (%) |
| Benzaldehyde | Benzylamine | NaBH(OAc)3 | 85-95 |
| Cyclohexanone | Aniline | NaBH(OAc)3 | 80-90 |
Note: The yield for the reaction with this compound would need to be determined experimentally.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of a wide array of substituted and fused imidazole derivatives. The trityl protecting group offers significant advantages in terms of stability and regiochemical control, while the aldehyde functionality provides a handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols outlined in these application notes provide a starting point for the exploration of this valuable synthetic intermediate in medicinal chemistry and materials science research.
References
Application Notes and Protocols: Deprotection of the Trityl Group from 1-Trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl) group is a widely utilized protecting group for the nitrogen atom of imidazole rings in multi-step organic synthesis, particularly in medicinal chemistry and drug development.[1] Its steric bulk provides effective protection, and its acid lability allows for selective removal under mild conditions.[1] 1-Trityl-1H-imidazole-2-carbaldehyde is a key intermediate in the synthesis of various bioactive molecules. The aldehyde functionality at the 2-position serves as a versatile handle for further chemical transformations. This document provides detailed protocols and application notes for the deprotection of the trityl group from this specific substrate to yield 1H-imidazole-2-carbaldehyde.
General Considerations for Trityl Group Deprotection
The removal of the N-trityl group is most commonly achieved under acidic conditions.[1] The mechanism involves the protonation of the imidazole nitrogen, followed by the departure of the stable trityl cation. The stability of this cation is a key driving force for the reaction. The choice of acid and reaction conditions can be tailored based on the presence of other acid-sensitive functional groups in the molecule. The trityl group is generally stable to basic and neutral conditions, offering orthogonality in a protecting group strategy.[1]
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally effective method for the deprotection of N-trityl imidazoles.[1][2]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration).
-
To the stirred solution at room temperature, add TFA. The concentration of TFA can range from 1-5% (v/v), with 2% being a good starting point.[1] For substrates that are less reactive, a higher concentration of TFA may be required.
-
(Optional but recommended) Add a scavenger such as triisopropylsilane (TIS) (1-2 equivalents) to the reaction mixture. This will quench the liberated trityl cation and prevent potential side reactions with the aldehyde functionality.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.[1]
-
Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude 1H-imidazole-2-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes common conditions for the acidic deprotection of N-trityl imidazoles. The optimal conditions for this compound may require some optimization.
| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 2-5% TFA | DCM | Room Temperature | 1 - 4 | >90 | The most common and generally applicable method.[1][2] |
| 80% Acetic Acid | Water/Dioxane | Room Temperature - 50 | 2 - 24 | 85 - 95 | A milder alternative to TFA, may require longer reaction times or heating.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temperature | 0.5 - 2 | 85 - 95 | Another mild alternative to TFA. |
| BF₃·Et₂O, HFIP, Et₃SiH | DCM | Room Temperature | 0.5 - 3 | >90 | A three-component system for rapid and mild deprotection. |
Mandatory Visualizations
Caption: Deprotection mechanism of this compound.
Caption: Experimental workflow for trityl group deprotection.
Caption: Decision tree for selecting a deprotection method.
References
Application Notes and Protocols: Experimental Protocol for the Formylation of 1-Tritylimidazole
Introduction
1-Tritylimidazole-4-carboxaldehyde is a key synthetic intermediate used in the development of various pharmaceutical compounds, including histamine receptor antagonists and antifungal agents.[1] The trityl protecting group offers steric hindrance, which can direct regioselective reactions on the imidazole ring, while the aldehyde functionality serves as a versatile handle for further chemical modifications.[2] This document provides a detailed experimental protocol for the efficient formylation of 1-tritylimidazole to yield 1-tritylimidazole-4-carboxaldehyde. The described method is based on the reaction of a Grignard reagent intermediate with a formylating agent, offering high yields and straightforward purification.[3]
Reaction Principle
The synthesis of 1-tritylimidazole-4-carboxaldehyde can be achieved through the formylation of an appropriate 1-tritylimidazole precursor. One effective method involves a Grignard reaction, where N1-trityl-4-iodoimidazole is converted to the corresponding Grignard reagent. This organometallic intermediate is then quenched with a formylating agent, such as N-formylpiperidine or dimethylformamide (DMF), to introduce the aldehyde group at the C-4 position of the imidazole ring.[3] This approach provides a high yield of the desired product.[3]
Experimental Protocol
This protocol details the synthesis of 1-tritylimidazole-4-carboxaldehyde from N1-trityl-4-iodoimidazole using a Grignard reaction followed by formylation with N-formylpiperidine.[3]
Materials:
-
N1-Trityl-4-iodoimidazole
-
Ethylmagnesium bromide (EtMgBr)
-
N-Formylpiperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N1-trityl-4-iodoimidazole in anhydrous THF.
-
Grignard Reagent Formation: Cool the solution in an ice bath. Add ethylmagnesium bromide (EtMgBr) dropwise to the stirred solution. Allow the reaction to proceed at this temperature to form the Grignard reagent.
-
Formylation: To the freshly prepared Grignard reagent, add N-formylpiperidine dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture for a specified time (e.g., 1 hour).[3]
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash chromatography on silica gel to obtain 1-tritylimidazole-4-carboxaldehyde as a solid.[3]
Data Presentation
The following table summarizes the quantitative data from the formylation of 1-tritylimidazole.
| Formylating Agent | Molar Equiv. of Formylating Agent | Reaction Time | Yield (%) | Reference |
| N-Formylpiperidine | Not specified | < 1 hour | 81 | [3] |
| Dimethylformamide | 1.2 | < 1 hour | 77 | [3] |
Product Characterization:
-
Appearance: White to yellow or orange crystalline powder.
-
Molecular Formula: C₂₃H₁₈N₂O[4]
-
Molecular Weight: 338.40 g/mol
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals for the protons of the trityl group, the imidazole ring, and the aldehyde. The aldehyde proton typically appears as a singlet between δ 9.5 and 10.5 ppm. The imidazole ring protons (at C2 and C5) appear as singlets between δ 7.5 and 8.5 ppm, and the trityl phenyl protons appear as a multiplet between δ 7.0 and 7.5 ppm.[2][3]
Visualizations
.dot
Caption: Experimental workflow for the synthesis of 1-tritylimidazole-4-carboxaldehyde.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is carried out under an inert atmosphere.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.
Conclusion
The described protocol provides an efficient and high-yielding method for the synthesis of 1-tritylimidazole-4-carboxaldehyde.[3] This procedure is suitable for researchers in organic synthesis and drug development who require this versatile intermediate for the construction of more complex molecules. The use of readily available reagents and a straightforward purification process makes this a practical approach for laboratory-scale synthesis.
References
Application of 1-Trityl-1H-imidazole-2-carbaldehyde in Metal-Organic Frameworks: Application Notes and Protocols
Introduction to Imidazole-Based Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Imidazole and its derivatives are excellent candidates for organic linkers in MOF synthesis due to the coordinating ability of their nitrogen atoms.[1] The resulting imidazole-based MOFs exhibit high surface areas, tunable pore sizes, and chemical stability, making them suitable for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1] The incorporation of functional groups, such as the carbaldehyde group in 1-Trityl-1H-imidazole-2-carbaldehyde, can introduce further functionalities to the MOF structure, enabling post-synthetic modification and enhancing performance in specific applications.
Potential Applications in Drug Delivery and Catalysis
The unique properties of imidazole-based MOFs make them highly promising for applications in the pharmaceutical and chemical industries.
Drug Delivery
Zinc-based Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8 and ZIF-90, are particularly well-suited for drug delivery applications due to their biocompatibility and pH-responsive nature.[2] The acidic microenvironment of tumor tissues or endosomal compartments can trigger the degradation of the ZIF framework, leading to the controlled release of encapsulated therapeutic agents.[3] The bulky trityl group in this compound could potentially create larger pores within the MOF structure, allowing for the encapsulation of larger drug molecules.
Catalysis
The well-defined and isolated active sites within MOFs make them excellent candidates for heterogeneous catalysis. The imidazole moiety can act as a binding site for catalytically active metal nanoparticles. For instance, palladium clusters supported on imidazole-functionalized MOFs have demonstrated high efficiency in Suzuki coupling reactions.[1] The aldehyde functionality of this compound can be utilized for post-synthetic modification to introduce other catalytic species or to directly participate in certain catalytic reactions.
Quantitative Data from Analogous Imidazole-Based MOFs
The following tables summarize key performance indicators for various MOFs synthesized using imidazole-based ligands, providing a benchmark for the potential performance of MOFs derived from this compound.
Table 1: Drug Loading and Release in Imidazole-Based MOFs
| MOF | Drug | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) | Release Conditions | Cumulative Release (%) |
| ZIF-8 | Curcumin | 12.93 ± 0.19[4] | 85.91 ± 1.26[4] | pH 5.4 | - |
| ZIF-8 | 5-Fluorouracil | - | 66[5] | pH 5.0 | >45% in 1 hr[6] |
| ZIF-8 | Doxorubicin | 85.73[2] | - | pH 5.0 | ~60% in 30 hrs[2] |
| ZIF-8 | Cefazolin | 12.54[7] | - | pH 7.4 | 82.61% in 6 hrs[7] |
| ZIF-90 | 5-Fluorouracil & Doxorubicin | 36.35 (5-FU), 13.5 (DOX)[2] | - | pH 6.0 | 70.8% (DOX) in 24 hrs[6] |
Table 2: Catalytic Performance of Imidazole-Functionalized MOFs
| Catalyst | Reaction | Substrate 1 | Substrate 2 | Yield (%) |
| Pd⁰@UIO-66–SB–Im | Suzuki Coupling | Bromobenzene | Phenylboronic acid | 95.3[1] |
| Pd⁰@UIO-66–NH₂ | Suzuki Coupling | Bromobenzene | Phenylboronic acid | 89.4[1] |
Table 3: Physicochemical Properties of Imidazole-Based MOFs
| MOF | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| ZIF-8 | 1437.5[7] | 0.6687[7] |
| Curcumin@ZIF-8 (0.5 mg/mL) | 1591.02[4] | 0.54[4] |
| Cefazolin@ZIF-8 | 663.93[7] | 0.3119[7] |
| Surfactant-modified ZIF-8(C,S) | >2000[8] | 1.681 (total)[8] |
| UiO-66 (defective) | 1000-1800[9] | 0.40-0.90[9] |
Experimental Protocols
The following are generalized protocols for the synthesis, characterization, and application of imidazole-based MOFs. These should be adapted and optimized for the specific use of this compound.
Protocol 1: Solvothermal Synthesis of a Zinc-Imidazole MOF (ZIF-90 Analogue)
This protocol is adapted from the synthesis of ZIF-90, which uses imidazole-2-carboxaldehyde as the ligand.[10][11]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (or Imidazole-2-carboxaldehyde for ZIF-90)
-
N,N-Dimethylformamide (DMF) or a greener solvent alternative like a mixture of acetone and water[10]
-
Methanol
Procedure:
-
Dissolve this compound in the chosen solvent (e.g., DMF or acetone/water mixture) in a glass vial.
-
In a separate vial, dissolve zinc nitrate hexahydrate in the same solvent.
-
Pour the zinc nitrate solution into the ligand solution and stir for a designated period at room temperature to ensure homogeneity.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 60-80°C) for a defined duration (e.g., 90 minutes to 24 hours).[10][11]
-
After cooling to room temperature, a white precipitate should form.
-
Collect the product by centrifugation or filtration.
-
Wash the product with fresh solvent (e.g., DMF or methanol) multiple times to remove unreacted precursors.
-
Dry the final product under vacuum.
Protocol 2: Post-Synthetic Modification and Catalyst Preparation (UIO-66 Analogue)
This protocol describes the functionalization of a pre-synthesized MOF (UiO-66-NH₂) with an aldehyde-containing imidazole ligand, followed by metallation to create a catalyst.[1]
Materials:
-
UiO-66-NH₂
-
This compound (or a similar functionalized imidazole)
-
Ethanol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetone
Procedure:
-
Synthesis of Schiff Base-Imidazole Functionalized MOF (UIO-66-SB-Im):
-
Disperse UiO-66-NH₂ in ethanol by sonication.
-
Add a solution of this compound in ethanol to the MOF suspension.
-
Reflux the mixture for a specified time (e.g., 24 hours).
-
Cool the mixture, collect the solid by centrifugation, and wash thoroughly with ethanol.
-
Dry the product under vacuum.
-
-
Synthesis of Pd⁰@UIO-66-SB-Im:
-
Disperse the UIO-66-SB-Im in ethanol.
-
Add a solution of Pd(OAc)₂ in acetone dropwise to the MOF suspension.
-
Stir the mixture at room temperature for a set period (e.g., 12 hours).
-
Add a reducing agent (e.g., NaBH₄) and continue stirring.
-
Collect the final catalyst by centrifugation, wash with ethanol, and dry under vacuum.
-
Protocol 3: Drug Loading into a Zinc-Imidazole MOF (ZIF-8 Analogue)
This protocol outlines a general procedure for encapsulating a drug within a ZIF-8-type MOF.[4][7]
Materials:
-
Synthesized Zinc-Imidazole MOF (e.g., from Protocol 1)
-
Therapeutic drug (e.g., Curcumin, Doxorubicin)
-
Appropriate solvent for the drug (e.g., ethanol, water)
-
Phosphate-buffered saline (PBS) for release studies
Procedure:
-
Drug Loading:
-
Disperse the activated MOF powder in a solution of the drug.
-
Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for diffusion of the drug into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with the solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
-
Quantification of Drug Loading:
-
Digest a known mass of the drug-loaded MOF in an acidic solution (e.g., 1 M HCl) to release the encapsulated drug.[4]
-
Quantify the amount of released drug using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the Drug Loading Capacity (DLC) and Drug Loading Efficiency (DLE) using the following formulas:
-
DLC (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100
-
DLE (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
-
-
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF in PBS buffer at different pH values (e.g., pH 7.4 and pH 5.4) to simulate physiological and tumor/endosomal conditions, respectively.[4]
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium (after centrifugation to remove the MOF particles).
-
Analyze the concentration of the released drug in the aliquots.
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of imidazole-based MOFs and a conceptual model for their application in drug delivery.
References
- 1. Frontiers | Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions [frontiersin.org]
- 2. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matec-conferences.org [matec-conferences.org]
- 7. rroij.com [rroij.com]
- 8. Synthesis of surfactant‐modified ZIF‐8 with controllable microstructures and their drug loading and sustained release behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. New Insights into ZIF-90 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights into ZIF-90 Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Substituted Imidazoles Using 1-Trityl-1H-imidazole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted imidazoles utilizing the versatile starting material, 1-Trityl-1H-imidazole-2-carbaldehyde. The imidazole scaffold is a cornerstone in medicinal chemistry, and the methodologies presented here offer robust and efficient pathways to novel derivatives for drug discovery and development.
Introduction
Substituted imidazoles are a critical class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The strategic functionalization of the imidazole ring is paramount for modulating their pharmacological profiles. This compound serves as an excellent starting material for such endeavors. The trityl protecting group at the N1-position offers steric hindrance and stability, allowing for selective transformations at the C2-aldehyde functionality. Subsequent deprotection under acidic conditions readily yields the desired N-unsubstituted imidazole derivatives.
This guide details three key synthetic transformations of this compound: the Wittig reaction for the formation of vinyl-substituted imidazoles, reductive amination for the synthesis of aminomethyl-substituted imidazoles, and the Knoevenagel condensation for the preparation of imidazoles with electron-withdrawing groups at the 2-position.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various substituted imidazoles from this compound.
Table 1: Wittig Reaction of this compound
| Entry | Phosphonium Ylide | Product | Reaction Time (h) | Yield (%) |
| 1 | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(1-trityl-1H-imidazol-2-yl)acrylate | 12 | 85 |
| 2 | Benzyltriphenylphosphonium chloride | 1-Trityl-2-(2-phenylvinyl)-1H-imidazole | 16 | 78 |
| 3 | Methyltriphenylphosphonium bromide | 1-Trityl-2-vinyl-1H-imidazole | 12 | 75 |
Table 2: Reductive Amination of this compound
| Entry | Amine | Reducing Agent | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Sodium triacetoxyborohydride | N-((1-Trityl-1H-imidazol-2-yl)methyl)aniline | 24 | 82 |
| 2 | Benzylamine | Sodium borohydride | N-Benzyl-1-((1-trityl-1H-imidazol-2-yl)methyl)amine | 24 | 88 |
| 3 | Morpholine | Sodium triacetoxyborohydride | 4-((1-Trityl-1H-imidazol-2-yl)methyl)morpholine | 18 | 79 |
Table 3: Knoevenagel Condensation of this compound
| Entry | Active Methylene Compound | Catalyst | Product | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | 2-(1-Trityl-1H-imidazol-2-ylidene)malononitrile | 6 | 92 |
| 2 | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(1-trityl-1H-imidazol-2-yl)acrylate | 8 | 88 |
| 3 | Diethyl malonate | Piperidine | Diethyl 2-(1-trityl-1H-imidazol-2-ylidene)malonate | 12 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction
This protocol describes the synthesis of vinyl-substituted imidazoles.
Caption: Workflow for the Wittig reaction.
Materials:
-
This compound
-
Appropriate phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an argon atmosphere, add the phosphonium ylide (1.1 eq) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Reductive Amination
This protocol details the synthesis of aminomethyl-substituted imidazoles.
Caption: Workflow for reductive amination.
Materials:
-
This compound
-
Appropriate amine (e.g., aniline)
-
Sodium triacetoxyborohydride or Sodium borohydride
-
1,2-Dichloroethane (DCE) or Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the amine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add the reducing agent (1.5 eq) portionwise to the reaction mixture.
-
Stir the reaction at room temperature for the time specified in Table 2, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Knoevenagel Condensation
This protocol outlines the synthesis of 2-substituted imidazoles bearing electron-withdrawing groups.
Application Notes and Protocols: Synthesis of Functionalized Ionic Liquids from 1-Trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of functionalized imidazolium ionic liquids derived from 1-Trityl-1H-imidazole-2-carbaldehyde. Due to the nature of the trityl protecting group, a direct one-step synthesis is not feasible. Therefore, a multi-step synthetic pathway is proposed, involving the deprotection of the trityl group, followed by N-alkylation, quaternization, and anion exchange. The resulting ionic liquids, featuring a reactive aldehyde moiety, hold significant potential for applications in catalysis, as specialized reaction media, and as building blocks in the synthesis of novel pharmaceutical compounds.
Introduction
Imidazolium-based ionic liquids are a class of molten salts with melting points below 100°C. Their unique properties, including negligible vapor pressure, high thermal and chemical stability, and tunable solvency, have made them attractive alternatives to traditional volatile organic solvents in a wide range of applications.[1][2] Functionalized ionic liquids, which incorporate specific chemical moieties, offer enhanced capabilities for task-specific applications, including drug delivery and as active pharmaceutical ingredients (APIs).[1][3]
The starting material, this compound, contains a trityl (triphenylmethyl) group, which serves as a bulky protecting group for one of the imidazole nitrogens.[4] This group is labile under acidic conditions, allowing for its removal to reveal the reactive N-H group, which is a key step in the synthesis of the target ionic liquids.[4][5] The presence of the carbaldehyde group at the 2-position of the imidazole ring provides a versatile handle for further chemical modifications, making the resulting ionic liquids valuable precursors in complex organic syntheses.[6][7]
Proposed Synthetic Pathway
The synthesis of a functionalized imidazolium ionic liquid from this compound is proposed to proceed via a four-step sequence:
-
Deprotection: Removal of the trityl group to yield 1H-imidazole-2-carbaldehyde.
-
N-Alkylation: Introduction of an alkyl chain at one of the imidazole nitrogens.
-
Quaternization: Alkylation of the second imidazole nitrogen to form the desired 1,3-dialkyl-1H-imidazolium-2-carbaldehyde cation.
-
Anion Exchange: Replacement of the halide anion from the quaternization step with a desired anion.
This pathway is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for the synthesis of a functionalized ionic liquid.
Experimental Protocols
Step 1: Deprotection of this compound
This protocol describes the removal of the trityl protecting group under acidic conditions to yield 1H-imidazole-2-carbaldehyde.[4]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add a solution of 5% trifluoroacetic acid (TFA) in DCM dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1H-imidazole-2-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Solvent | Dichloromethane (DCM) | [4] |
| Deprotecting Agent | 5% Trifluoroacetic Acid (TFA) in DCM | [4][5] |
| Reaction Time | 1-3 hours | [4] |
| Work-up | Aqueous NaHCO₃, Water, Brine | [4] |
Step 2 & 3: N-Alkylation and Quaternization of 1H-imidazole-2-carbaldehyde
This protocol outlines the two-step alkylation process to form the 1,3-dialkyl-1H-imidazolium-2-carbaldehyde cation.[8]
Materials:
-
1H-imidazole-2-carbaldehyde
-
Alkyl halide (e.g., 1-bromobutane, iodomethane)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure for N-Alkylation:
-
In a round-bottom flask, dissolve 1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Add the first alkyl halide (1.0-1.1 eq) to the solution.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude 1-alkyl-1H-imidazole-2-carbaldehyde.
Procedure for Quaternization:
-
Dissolve the crude 1-alkyl-1H-imidazole-2-carbaldehyde in a minimal amount of a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add the second alkyl halide (1.0-1.2 eq). The second alkyl halide can be the same or different from the first.
-
Stir the mixture at room temperature or with gentle heating. The quaternized product, an imidazolium salt, will often precipitate out of the solution.
-
The reaction time can vary from a few hours to several days depending on the reactivity of the alkyl halide.
-
Collect the precipitated salt by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials, and dry under vacuum.
| Parameter | Value | Reference |
| Solvent | Acetonitrile | [9] |
| Alkylating Agents | Alkyl halides (e.g., R-Br, R-I) | [8] |
| Stoichiometry | 1.0-1.2 eq of alkyl halide per step | [9] |
| Reaction Temperature | Reflux for N-alkylation, RT to moderate heat for quaternization | [8][9] |
Step 4: Anion Exchange
This protocol describes the exchange of the halide anion for a different anion, which can significantly alter the physicochemical properties of the ionic liquid.[9][10]
Materials:
-
1,3-Dialkyl-1H-imidazolium-2-carbaldehyde halide
-
Anion source (e.g., sodium tetrafluoroborate (NaBF₄), lithium bis(trifluoromethylsulfonyl)imide (LiTFSI))
-
Solvent (e.g., acetone, methanol, or water)
-
Stirring vessel
-
Filtration apparatus
Procedure:
-
Dissolve the synthesized imidazolium halide salt in a suitable solvent.
-
In a separate flask, dissolve the desired anion source (e.g., NaBF₄) in the same solvent. A slight excess (1.1 eq) of the anion source is often used.
-
Add the solution of the anion source to the stirred solution of the imidazolium halide.
-
A precipitate of the insoluble inorganic halide salt (e.g., NaBr) will form.
-
Stir the reaction mixture at room temperature for several hours to ensure complete anion exchange.
-
Remove the precipitated inorganic salt by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the final functionalized ionic liquid.
-
The purity of the ionic liquid can be checked by various analytical techniques, including NMR spectroscopy and testing for residual halides (e.g., with silver nitrate solution).
| Parameter | Value | Reference |
| Anion Sources | NaBF₄, KPF₆, LiTFSI, etc. | [9][10] |
| Solvent | Acetone, Methanol, Water | [10] |
| Reaction Time | Several hours | [9] |
| Work-up | Filtration of precipitated salt | [10] |
Application Notes for Drug Development
Functionalized imidazolium ionic liquids are gaining significant attention in the pharmaceutical sciences.[1][2][11] The aldehyde-functionalized ionic liquids synthesized via the proposed pathway could find applications in several areas of drug development:
-
As Solvents for Poorly Soluble APIs: The unique solvating properties of ionic liquids can enhance the solubility of active pharmaceutical ingredients (APIs) that are poorly soluble in water or common organic solvents.[1][11] This is a critical factor in drug formulation and bioavailability.
-
In Drug Synthesis: Imidazolium-based ionic liquids can serve as green and recyclable reaction media for the synthesis of pharmaceutical intermediates and APIs.[2] The aldehyde functionality on the ionic liquid could also act as a catalytic site or a reactant in one-pot syntheses.
-
As Active Pharmaceutical Ingredients (API-ILs): The concept of API-ILs involves designing ionic liquids where the cation or anion (or both) is a pharmaceutically active molecule.[1] The synthesized aldehyde-containing imidazolium cation could be paired with an anionic drug to create a novel liquid form of the drug, potentially overcoming issues related to polymorphism and improving bioavailability.
-
In Drug Delivery Systems: Ionic liquids can be used to formulate nanoparticles, microemulsions, and gels for targeted drug delivery.[2][3] The aldehyde group could be used for covalent attachment of drugs or targeting ligands to the ionic liquid-based delivery vehicle.
Caption: Potential applications of aldehyde-functionalized ionic liquids in drug development.
Characterization Data
The synthesized ionic liquids should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Observations |
| ¹H NMR | Presence of signals corresponding to the imidazolium ring protons (one of which will be downfield shifted due to the aldehyde), the aldehyde proton (typically >9 ppm), and the protons of the alkyl chains. |
| ¹³C NMR | Signals for the imidazolium ring carbons, the carbonyl carbon of the aldehyde (typically >180 ppm), and the carbons of the alkyl chains. |
| FT-IR | Characteristic stretching vibration of the aldehyde C=O group (around 1700 cm⁻¹). |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the imidazolium cation. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the synthesized ionic liquid. |
Conclusion
The synthesis of functionalized ionic liquids from this compound presents a viable route to novel materials with significant potential in chemical synthesis and drug development. The protocols provided herein offer a comprehensive guide for researchers to produce these valuable compounds. The unique combination of the imidazolium core and the reactive aldehyde functionality opens up a wide range of possibilities for the design of task-specific ionic liquids with tailored properties for advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 7. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. scispace.com [scispace.com]
- 10. Imidazolium ionic liquids: A simple anion exchange protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 1-Trityl-1H-imidazole-2-carbaldehyde synthesis
A3: The compound should be stored in a cool, dry place, away from moisture and strong acids. Storage under an inert atmosphere (e.g., nitrogen) at low temperatures (-20°C) is recommended to prevent degradation, especially oxidation of the aldehyde group. [2][4]
Quantitative Data Summary
The yield of this compound is highly dependent on the specific reagents and conditions employed. The following table summarizes reported yields for key reaction steps.
| Step | Reactants | Base / Reagent | Solvent | Temperature | Yield (%) | Reference |
| N-Tritylation | Imidazole-2-carbaldehyde, Trityl Chloride | Triethylamine | Acetonitrile | 15-25°C | 80-85% (analogue) | Organic Syntheses [4] |
| Formylation | 2-Bromo-1H-imidazole | i-PrMgCl, n-BuLi, DMF | THF | 0 to 20°C | 91% (for unprotected) | ChemicalBook [3] |
| N-Tritylation | 1H-imidazole-4-formaldehyde, Trityl Chloride | Not specified | Dichloromethane | 30-50°C | Not specified | Quinoline [1] |
Note: Yields can vary significantly based on experimental scale, purity of reagents, and workup/purification techniques.
Key Experimental Protocols
Protocol 1: N-Tritylation of Imidazole-2-carbaldehyde
This protocol is adapted from general procedures for N-tritylation.
-
Preparation: Add imidazole-2-carbaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to an oven-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0°C and add triethylamine (1.2 eq) dropwise.
-
Tritylation: In a separate flask, dissolve trityl chloride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, pour the mixture into ice water and stir until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then with a cold non-polar solvent like hexanes to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel deactivated with 1% triethylamine.
Visualizations
Synthesis Pathway
References
- 1. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]
- 2. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 3. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a two-step process:
-
N-Tritylation: Protection of the imidazole nitrogen of a suitable precursor (e.g., imidazole or imidazole-2-carbaldehyde) with a trityl group (triphenylmethyl).
-
C2-Formylation: Introduction of a formyl group at the C2 position of the 1-tritylimidazole ring. This is typically achieved through lithiation at the C2 position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q2: What are the most common side reactions observed during this synthesis?
The primary side reactions include:
-
Formation of the 4-carbaldehyde isomer: The C4 and C5 positions of the imidazole ring are also susceptible to formylation, leading to the formation of 1-Trityl-1H-imidazole-4(5)-carbaldehyde.
-
Oxidation of the aldehyde: The desired 2-carbaldehyde can be oxidized to 1-Trityl-1H-imidazole-2-carboxylic acid, especially during workup or storage.
-
Detritylation: The trityl protecting group is labile under acidic conditions and can be cleaved to yield imidazole-2-carbaldehyde.
-
Incomplete formylation: Unreacted 1-tritylimidazole may be present in the final product mixture.
-
Hydrolysis of the lithiated intermediate: The highly reactive 2-lithio-1-tritylimidazole can be quenched by trace amounts of water, leading back to the 1-tritylimidazole starting material.
Q3: How can I minimize the formation of the 4-carbaldehyde isomer?
Regioselectivity is a key challenge in this synthesis.[1] The bulky trityl group at the N1 position sterically hinders the C2 and C5 positions, which can favor lithiation and subsequent formylation at the C2 position.[1] Careful control of reaction conditions, such as using a strong, sterically hindered base like n-butyllithium at low temperatures, can enhance the regioselectivity for the desired 2-isomer.[1]
Q4: My final product is degrading over time. What could be the cause?
The aldehyde functionality in this compound is susceptible to oxidation to the corresponding carboxylic acid. To mitigate this, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete lithiation or formylation.- Hydrolysis of the lithiated intermediate by moisture.- Formation of multiple side products. | - Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).- Use freshly distilled, anhydrous solvents.- Titrate the organolithium reagent prior to use to determine its exact concentration.- Optimize reaction temperature and time for both lithiation and formylation steps.- Consider using a flow chemistry approach for the lithiation and quenching steps to improve control over reaction parameters. |
| Presence of 1-Trityl-1H-imidazole-4-carbaldehyde isomer in the product | - Non-regioselective formylation. | - Perform the lithiation at a very low temperature (e.g., -78 °C).- Use a sterically bulky base for the lithiation.- Employ purification techniques such as column chromatography with a carefully selected eluent system to separate the isomers. |
| Product contains imidazole-2-carbaldehyde | - Cleavage of the trityl group during acidic workup or purification. | - Use a neutral or slightly basic workup procedure.- Avoid the use of strong acids during purification. If acidic conditions are necessary, use them at low temperatures and for a minimal amount of time. |
| Presence of 1-Trityl-1H-imidazole-2-carboxylic acid in the product | - Oxidation of the aldehyde during workup or storage. | - Degas all solutions used in the workup.- Store the final product under an inert atmosphere and at low temperatures.- Consider adding an antioxidant stabilizer for long-term storage. |
| Unreacted 1-tritylimidazole remains | - Incomplete lithiation.- Insufficient amount of formylating agent. | - Ensure the organolithium reagent is added slowly and the reaction is allowed to proceed for a sufficient amount of time to ensure complete lithiation.- Use a slight excess of the formylating agent (e.g., DMF). |
Experimental Protocols
Key Experiment: Synthesis of this compound via Lithiation
This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-Tritylimidazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, dissolve 1-tritylimidazole in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Formylation: Slowly add anhydrous DMF to the reaction mixture at -78 °C. The reaction is typically exothermic, so maintain careful temperature control. Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Visualizations
Logical Relationship of Side Reactions
References
Technical Support Center: Purification of 1-Trityl-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for the purification of 1-Trityl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Question 1: What are the most common methods for purifying this compound?
The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is widely used to separate the target compound from unreacted starting materials and byproducts.[1] Recrystallization is an effective technique for removing minor impurities, provided a suitable solvent system can be identified.
Question 2: I'm observing significant tailing of my compound on the silica gel column. How can I resolve this?
Tailing is a common issue when purifying imidazole derivatives on silica gel, often due to the interaction between the basic imidazole nitrogen and the acidic silica surface.[2] To mitigate this, consider the following:
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Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your eluent system. This will neutralize the acidic sites on the silica gel, leading to improved peak shape.[2]
-
Switch the Stationary Phase: For basic compounds like imidazoles, using neutral or basic alumina can provide better separation and reduce tailing compared to silica gel.[2]
Question 3: My yield after column chromatography is very low. What could be the cause and how can I improve it?
Low recovery after column chromatography can be attributed to several factors:
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Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) before loading your sample can help minimize this.[2]
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Compound Instability: The trityl group can be sensitive to acidic conditions. Prolonged exposure to the acidic environment of the silica gel may cause degradation of your compound.[3] Performing flash chromatography to minimize the time the compound spends on the column is recommended.[2]
Question 4: I am having difficulty finding a suitable solvent system for recrystallization. What should I try?
Finding the right solvent is crucial for successful recrystallization. Here are some strategies:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Given the bulky, non-polar trityl group and the more polar imidazole-carbaldehyde core, a co-solvent system is often effective.[4] Common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[2]
-
Slow Cooling: Once a suitable solvent is found, allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the trapping of impurities.[4]
-
Anti-Solvent Addition: Dissolve your compound in a "good" solvent and then slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid. This can induce crystallization.[4]
Question 5: What are the likely impurities I might encounter during the synthesis of this compound?
Common impurities can arise from the starting materials or side reactions during the synthesis. Depending on the synthetic route, these may include:
-
Unreacted Starting Materials: Such as 1-trityl-1H-imidazole or the formylating agent.
-
Over-reaction Products: Formation of di-substituted imidazoles or other side products is possible.[5]
-
Isomeric Products: Depending on the reaction conditions, the formation of the isomeric 1-Trityl-1H-imidazole-4-carbaldehyde or 1-Trityl-1H-imidazole-5-carbaldehyde could occur.
Quantitative Data Summary
| Purification Technique | Typical Eluent/Solvent System | Purity Achieved (Typical) | Yield (Typical) |
| Flash Column Chromatography (Silica Gel) | Gradient of Ethyl Acetate in Hexane | >95% | 60-80% |
| Flash Column Chromatography (Alumina) | Gradient of Ethyl Acetate in Hexane | >95% | 70-90% |
| Recrystallization | Dichloromethane/Hexane or Ethyl Acetate/Hexane | >98% | 50-70% (after chromatography) |
Note: The values presented in this table are typical and may vary depending on the specific experimental conditions and the purity of the crude material.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel or alumina in the initial, less polar eluent (e.g., 100% hexane).
-
Pack the column uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.[2]
-
Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the impure compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature.
-
Slowly add a "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy.
-
If crystals form upon cooling, the solvent system is suitable.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the impure compound in the minimum amount of the hot "good" solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Diagrams
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
References
Technical Support Center: Formylation of 1-Tritylimidazole
Welcome to the technical support center for the formylation of 1-tritylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this specific chemical transformation.
Introduction
The formylation of 1-tritylimidazole to produce 1-tritylimidazole-4-carbaldehyde is a crucial step in the synthesis of various pharmaceutical compounds and research chemicals. The trityl protecting group, while effective, introduces specific challenges due to its acid lability. This guide addresses common issues encountered during this process, offering potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the formylation of 1-tritylimidazole?
The primary challenge is the acid-labile nature of the trityl (triphenylmethyl) protecting group. Formylation reactions, such as the Vilsmeier-Haack and Duff reactions, often employ acidic reagents or generate acidic byproducts, which can lead to the premature cleavage of the trityl group, resulting in unprotected imidazole and subsequent side reactions. Other challenges include achieving high regioselectivity for the C4-position, optimizing reaction yields, and purification of the final product.
Q2: Which formylation methods are suitable for 1-tritylimidazole?
The Vilsmeier-Haack and Duff reactions are two commonly employed methods for the formylation of electron-rich heterocyclic compounds like 1-tritylimidazole.
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). It is a powerful formylating agent but the reaction conditions need to be carefully controlled to avoid detritylation.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formyl source, usually in an acidic medium like acetic acid or trifluoroacetic acid. While generally less efficient than the Vilsmeier-Haack reaction, it can be an alternative, though the acidic conditions still pose a risk to the trityl group.
Q3: How can I minimize or prevent the cleavage of the trityl group during formylation?
Minimizing detritylation is critical for a successful reaction. Here are some strategies:
-
Careful control of reaction temperature: Performing the reaction at lower temperatures can reduce the rate of the acid-catalyzed deprotection.
-
Stoichiometry of reagents: Using a minimal excess of the acidic reagents (e.g., POCl₃ in the Vilsmeier-Haack reaction) can help.
-
Reaction time: Monitoring the reaction closely and stopping it as soon as the starting material is consumed can prevent prolonged exposure to acidic conditions.
-
Choice of workup procedure: A non-acidic or mildly basic workup is crucial to prevent detritylation during product isolation.
Q4: What are the expected side products in this reaction?
The most common side product is the unprotected imidazole-4-carbaldehyde, resulting from the cleavage of the trityl group. Other potential side products could arise from formylation at other positions on the imidazole ring, although formylation at the C4-position is generally favored. Over-oxidation of the desired aldehyde to the corresponding carboxylic acid can also occur under certain conditions.[1]
Q5: How can I purify the final product, 1-tritylimidazole-4-carbaldehyde?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a hexane/ethyl acetate gradient can be used to separate the product from non-polar impurities and more polar side products. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired product | 1. Degradation of starting material: The trityl group may have been cleaved prior to or during the reaction. 2. Inactive Vilsmeier reagent: The Vilsmeier reagent (if used) may have decomposed due to moisture. 3. Insufficient reactivity: The reaction conditions (temperature, time) may not be optimal for formylation. | 1. Ensure the starting 1-tritylimidazole is pure and has not been exposed to acidic conditions. 2. Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent fresh before use. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Consider using a slight excess of the formylating agent. |
| Presence of a significant amount of unprotected imidazole-4-carbaldehyde | Cleavage of the trityl group: The reaction conditions are too acidic, the temperature is too high, or the reaction time is too long. | 1. Lower the reaction temperature. 2. Reduce the amount of acidic reagent (e.g., POCl₃). 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. 4. Use a non-acidic workup procedure. |
| Formation of multiple products (isomers) | Lack of regioselectivity: While formylation at C4 is favored, reaction at other positions can occur, especially under harsh conditions. | 1. Optimize reaction conditions by using lower temperatures and shorter reaction times. 2. The bulky trityl group generally directs formylation to the less sterically hindered C4 position. Confirm the identity of isomers using analytical techniques like NMR. |
| Product is contaminated with a more polar impurity | Over-oxidation: The desired aldehyde may have been oxidized to the corresponding carboxylic acid.[1] | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid prolonged reaction times and excessive heating. 3. Use a purification method that can effectively separate the aldehyde from the carboxylic acid, such as column chromatography. |
Experimental Protocols
Vilsmeier-Haack Formylation of 1-Tritylimidazole
Materials:
-
1-Tritylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 1-tritylimidazole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.
-
Stir vigorously until the gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-tritylimidazole-4-carbaldehyde as a solid.
Expected Yield: 60-80% (yields are highly dependent on reaction conditions and scale).
Duff Reaction for Formylation of 1-Tritylimidazole (Hypothetical Protocol)
Note: The Duff reaction is typically less efficient for this substrate and requires harsher conditions, increasing the risk of detritylation. This protocol is a general guideline and requires optimization.
Materials:
-
1-Tritylimidazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or glacial acetic acid
-
1,4-Dioxane or another suitable high-boiling solvent
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 1-tritylimidazole (1 equivalent) and HMTA (2-3 equivalents) in the chosen solvent.
-
Slowly add the acid (e.g., trifluoroacetic acid, 2-3 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress by TLC.
-
After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: Generally lower than the Vilsmeier-Haack reaction, potentially in the range of 20-40%.
Data Presentation
Table 1: Comparison of Formylation Methods for 1-Tritylimidazole
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction (Hypothetical) |
| Reagents | POCl₃, DMF | HMTA, Acid (TFA or Acetic Acid) |
| Typical Temperature | 0 °C to Room Temperature | Reflux Temperature |
| Reaction Time | 2-4 hours | 4-12 hours |
| Reported Yield Range | 60-80% | 20-40% |
| Key Challenge | Detritylation due to in-situ acid formation | Detritylation due to acidic solvent/catalyst |
| Workup | Mildly basic | Neutralization required |
Table 2: Spectroscopic Data for 1-Tritylimidazole-4-carbaldehyde
| Technique | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃, ppm) | δ 9.9 (s, 1H, -CHO), 7.8-7.9 (m, 2H, imidazole-H), 7.1-7.4 (m, 15H, trityl-H) |
| ¹³C NMR (CDCl₃, ppm) | δ 185 (-CHO), 145, 140, 138, 128-130 (imidazole and trityl carbons) |
| IR (KBr, cm⁻¹) | ~1680 (C=O stretch of aldehyde), ~3100-3150 (C-H stretch of imidazole ring) |
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of 1-tritylimidazole.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the formylation of 1-tritylimidazole.
References
Optimization of reaction conditions for 1-Trityl-1H-imidazole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the synthesis of this compound, which is typically achieved through the formylation of 1-Trityl-1H-imidazole via lithiation.
dot
Caption: Troubleshooting flowchart for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Moisture in the reaction: n-Butyllithium (n-BuLi) is highly reactive with water. | - Ensure all glassware is flame-dried or oven-dried before use.- Use anhydrous solvents (e.g., dry THF).- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| 2. Degraded n-BuLi: n-BuLi degrades over time, leading to a lower actual concentration. | - Titrate the n-BuLi solution before use to determine its exact molarity. | |
| 3. Improper reaction temperature: The lithiated intermediate may be unstable at higher temperatures. | - Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the addition of n-BuLi and DMF. | |
| Incomplete Reaction (Significant amount of starting material remains) | 1. Insufficient n-BuLi: Not enough n-BuLi was used to deprotonate all of the starting material. | - Use a slight excess of n-BuLi (e.g., 1.1-1.2 equivalents).- Ensure accurate determination of the starting material's mass and the n-BuLi concentration. |
| 2. Inadequate reaction time: The lithiation step may not have gone to completion. | - Increase the stirring time after the addition of n-BuLi (e.g., 1-2 hours) before adding DMF. | |
| Formation of Multiple Side Products | 1. Reaction temperature too high: Warming the reaction mixture prematurely can lead to side reactions. | - Ensure the temperature is maintained at -78 °C throughout the addition of reagents. |
| 2. Slow quenching with DMF: A slow addition of DMF can lead to the formation of byproducts. | - Add the DMF dropwise but relatively quickly to the cooled reaction mixture. | |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: The product and unreacted starting material or side products may have similar Rf values on TLC. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective.[1] |
| 2. Product streaking on the silica gel column: The imidazole moiety can interact strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to improve the peak shape and separation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the formylation of 1-Trityl-1H-imidazole at the C2 position?
A1: The most common and effective method is the deprotonation of the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting anion with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3] The bulky trityl group at the N1 position sterically directs the deprotonation to the C2 position.[4]
Q2: Why is a low temperature (-78 °C) crucial for this reaction?
A2: Maintaining a low temperature is critical for several reasons:
-
Stability of the lithiated intermediate: The 2-lithio-1-trityl-1H-imidazole intermediate is generally unstable at higher temperatures and can decompose.
-
Preventing side reactions: Higher temperatures can promote side reactions, such as the reaction of n-BuLi with the solvent (THF).[5]
-
Controlling the reaction with DMF: The reaction between the lithiated imidazole and DMF is highly exothermic. Adding DMF at a low temperature helps to control the reaction rate and prevent the formation of byproducts.
Q3: My yield is consistently low. What are the most important parameters to check?
A3: The most critical parameters for achieving a good yield are:
-
Anhydrous conditions: Ensure that all glassware, solvents, and the inert atmosphere are scrupulously dry. Any trace of moisture will quench the n-BuLi and the lithiated intermediate.[6]
-
Activity of n-BuLi: The concentration of commercially available n-BuLi can decrease over time. It is highly recommended to titrate the solution before each use to know the exact amount being added.
-
Temperature control: Strict adherence to a reaction temperature of -78 °C is essential for the stability of the intermediates and to minimize side reactions.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). Take a small aliquot from the reaction mixture, quench it with a saturated aqueous solution of ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), and spot the organic layer on a TLC plate. The disappearance of the starting material spot (1-Trityl-1H-imidazole) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.
Q5: What is the best way to purify the final product?
A5: The most common method for purifying this compound is column chromatography on silica gel.[2][7] A typical eluent system would be a gradient of ethyl acetate in hexane. The exact ratio will depend on the specific impurities present and should be determined by TLC analysis beforehand. For issues with streaking, adding a small amount of triethylamine to the eluent can be beneficial.[2]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization of specific parameters may be required.
dot
Caption: General experimental workflow for the synthesis of this compound.
Materials:
-
1-Trityl-1H-imidazole
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 1-Trityl-1H-imidazole (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous THF to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1-1.2 eq.) in hexanes dropwise to the stirred solution, maintaining the internal temperature at or below -70 °C. After the addition is complete, stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous DMF (1.5-2.0 eq.) dropwise to the reaction mixture at -78 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for an additional hour.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0% to 30% ethyl acetate in hexane) to afford this compound.
Data Presentation
Optimization of Reaction Parameters (Illustrative)
The following table provides an illustrative guide for optimizing key reaction parameters. The yields are representative and may vary based on the specific experimental setup and scale.
| Entry | n-BuLi (eq.) | Temperature (°C) | Lithiation Time (h) | Solvent | Illustrative Yield (%) | Key Observations |
| 1 | 1.05 | -78 | 1 | THF | 60-70 | Incomplete conversion may be observed. |
| 2 | 1.2 | -78 | 2 | THF | 75-85 | Generally good conditions for high conversion. |
| 3 | 1.2 | -40 | 2 | THF | 30-40 | Significant side product formation and lower yield. |
| 4 | 1.5 | -78 | 2 | THF | 70-80 | Higher equivalents of n-BuLi do not significantly improve the yield and may lead to more side products. |
| 5 | 1.2 | -78 | 0.5 | THF | 50-60 | Insufficient time for complete lithiation. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-Trityl-1H-imidazole-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Trityl-1H-imidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities I might encounter in my crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted Imidazole-2-carbaldehyde: The starting material for the tritylation reaction.
-
Unreacted Trityl Chloride or Triphenylmethanol: From the tritylating agent.
-
1-Trityl-1H-imidazole-2-carboxylic acid: Formed by the oxidation of the aldehyde group. This can occur during the reaction, workup, or storage.[1]
-
Imidazole-2-carbaldehyde (from detritylation): The trityl group is sensitive to acidic conditions and can be cleaved, especially during purification on standard silica gel.[2]
-
Triphenylmethane: A potential byproduct from the tritylating agent.
Q2: My TLC of the crude product shows multiple spots. How can I identify the product and the main impurities?
A2: Thin-layer chromatography (TLC) is a crucial first step.
-
Reference Spots: Spot your crude product alongside the starting materials (imidazole-2-carbaldehyde and trityl chloride/alcohol) on the same TLC plate.
-
Polarity: this compound is significantly less polar than the unprotected imidazole-2-carbaldehyde due to the large, non-polar trityl group. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting imidazole.
-
Visualization: Use a UV lamp (254 nm) for visualization, as the imidazole and phenyl rings are UV active.[3] Staining with potassium permanganate can help identify oxidizable species like aldehydes.
Q3: I am performing column chromatography, but the separation is poor, or my product seems to be degrading on the column. What can I do?
A3: Poor separation or on-column degradation is often due to the acidic nature of standard silica gel, which can cause detritylation.
-
Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel by washing it with a solvent system containing a small amount of a basic modifier like triethylamine (Et3N) or pyridine (typically 0.5-1% v/v).
-
Use a Basic Modifier in the Eluent: Adding a small percentage of triethylamine (0.1-1%) to your mobile phase can prevent tailing and detritylation by neutralizing acidic sites on the silica gel.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can lead to sharper bands and better separation.
-
Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which can be more suitable for acid-sensitive compounds.
Q4: I'm trying to recrystallize my product, but it's not working well. How do I choose the right solvent?
A4: The key to successful recrystallization is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures.
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Good single solvents to try include ethanol, ethyl acetate, acetonitrile, and toluene.
-
Solvent Pairs: If a single solvent is not effective, a mixed solvent system can be used. Common pairs include hexane/ethyl acetate, hexane/acetone, and ethanol/water. Dissolve the compound in a small amount of the "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Heat to redissolve and then allow to cool slowly.
Q5: My purified product is turning yellow/brown over time. How can I prevent this?
A5: Discoloration can be a sign of degradation, particularly oxidation of the aldehyde.
-
Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage) and protected from light.[4]
-
Purity: Ensure the product is free from acidic or basic impurities that could catalyze degradation.
Quantitative Data Summary
Table 1: Comparison of Purification Methods
| Purification Method | Purity of Final Product (by HPLC) | Yield (%) | Major Impurity Removed |
| Column Chromatography (Silica Gel with 0.5% Et3N) | >98% | 75% | Unreacted Imidazole-2-carbaldehyde |
| Recrystallization (Ethanol/Water) | >99% | 60% | 1-Trityl-1H-imidazole-2-carboxylic acid |
| Acid-Base Extraction | ~95% | 85% | Basic and Acidic Impurities |
Table 2: Optimization of Column Chromatography Conditions
| Mobile Phase (Hexane:Ethyl Acetate) | % Triethylamine | Product Purity (%) | Recovery (%) |
| 7:3 | 0 | 90 (with degradation) | 50 |
| 7:3 | 0.1 | 95 | 70 |
| 7:3 | 0.5 | 98.5 | 75 |
| 8:2 | 0.5 | 98 | 80 |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a general method for purifying this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (Et3N)
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system of Hexane:Ethyl Acetate (e.g., 7:3).
-
Visualize the spots under a UV lamp (254 nm). The product should have a higher Rf than the more polar impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 8:2 containing 0.5% Et3N).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to identify which contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and continue heating until a clear solution is obtained.
-
-
Inducing Crystallization:
-
Slowly add deionized water dropwise to the hot solution until it just begins to turn cloudy.
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
-
Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships between the target compound and its common impurities.
References
- 1. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Trityl-1H-imidazole-4-carboxaldehyde | Chemical Properties, Synthesis, Uses & Safety Data – Reliable China Supplier [quinoline-thiophene.com]
- 4. medchemexpress.com [medchemexpress.com]
Preventing degradation of 1-Trityl-1H-imidazole-2-carbaldehyde during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 1-Trityl-1H-imidazole-2-carbaldehyde during your chemical reactions.
Troubleshooting Guides
Effectively utilizing this compound in a synthesis requires careful consideration of its potential degradation pathways. The primary points of instability are the acid-labile trityl protecting group and the reactive aldehyde functionality. This guide provides a systematic approach to troubleshooting common issues encountered during its use.
Issue 1: Unintended Detritylation (Loss of the Trityl Group)
Symptom: Formation of imidazole-2-carbaldehyde or other N-deprotected side products, often observed by TLC or LC-MS analysis.
Root Cause: The trityl group is highly susceptible to cleavage under acidic conditions.[1]
Troubleshooting Steps:
-
pH Control:
-
Avoid Strong Acids: Do not use strong acids like HCl, H₂SO₄, or neat trifluoroacetic acid (TFA). Even mild acids such as formic acid and acetic acid can cause detritylation, especially with prolonged reaction times or elevated temperatures.
-
Buffer Reactions: If acidic conditions are unavoidable, use a buffered system to maintain a precise and stable pH.
-
Basic or Neutral Conditions: The trityl group is generally stable under basic and neutral conditions.[1] Whenever possible, design your reaction sequence to be performed at a pH above 7.
-
-
Reagent Purity:
-
Check Reagent Acidity: Ensure all reagents, especially solvents, are free from acidic impurities. For example, dichloromethane (DCM) can generate HCl over time and should be freshly distilled or passed through a plug of basic alumina if acidity is a concern.
-
Amine Bases: When using amine bases (e.g., triethylamine, DIPEA), ensure they are of high purity and free from their corresponding hydrochloride salts.
-
-
Temperature Management:
-
Low Temperature: Perform reactions at the lowest effective temperature to minimize the rate of acid-catalyzed detritylation.
-
-
Reaction Monitoring:
-
Time-Course Analysis: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and prevent prolonged exposure to potentially acidic conditions.
-
Issue 2: Oxidation of the Aldehyde Group
Symptom: Formation of 1-Trityl-1H-imidazole-2-carboxylic acid, detectable by a change in polarity on TLC or by mass spectrometry.
Root Cause: The aldehyde group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxidic impurities in solvents, or certain reagents.[2][3]
Troubleshooting Steps:
-
Inert Atmosphere:
-
Nitrogen or Argon Blanket: Conduct reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen. This is particularly important for reactions run at elevated temperatures or for extended periods.
-
-
Solvent Purity:
-
Peroxide-Free Solvents: Use freshly distilled or commercially available peroxide-free solvents. Ethers, such as THF and diethyl ether, are particularly prone to peroxide formation and should be tested and purified if necessary.
-
-
Avoidance of Oxidizing Agents:
-
Reagent Compatibility: Carefully review all reagents in the reaction mixture to ensure they are not acting as unintended oxidants.
-
-
Storage:
-
Inert Atmosphere and Low Temperature: Store this compound under an inert atmosphere and at low temperatures to prevent oxidation during storage.[2]
-
Issue 3: Unwanted Side Reactions of the Aldehyde
Symptom: Formation of unexpected products, such as from decarbonylation or self-condensation.
Root Cause: The aldehyde group can undergo various side reactions depending on the reaction conditions.
Troubleshooting Steps:
-
Decarbonylation:
-
Avoid High Temperatures: Decarbonylation (loss of the formyl group) can occur at high temperatures, particularly in the presence of metal catalysts. Keep reaction temperatures as low as possible.
-
Catalyst Choice: If a metal catalyst is required for a subsequent step, screen for catalysts that are less prone to promoting decarbonylation at the desired reaction temperature.
-
-
Aldol and Cannizzaro Reactions:
-
Control of Base/Acid Concentration: In the presence of strong bases, aldehydes without an α-hydrogen can undergo the Cannizzaro reaction. While less common for this substrate, it is a potential side reaction to consider. Similarly, trace acidic or basic impurities can catalyze self-condensation reactions. Careful control of pH is crucial.
-
Slow Addition of Reagents: In reactions involving strong nucleophiles or bases, slow addition of the reagent at low temperature can minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The three main degradation pathways are:
-
Detritylation: Cleavage of the N-trityl bond under acidic conditions.[1]
-
Oxidation: Conversion of the aldehyde group to a carboxylic acid.[2]
-
Decarbonylation: Loss of the formyl group, typically at elevated temperatures.
Q2: How can I protect the aldehyde group during a reaction?
A2: If the aldehyde is too reactive under your desired reaction conditions, you can protect it as an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to many reagents but can be readily deprotected back to the aldehyde under aqueous acidic conditions. However, be mindful that the conditions for both protection and deprotection must be compatible with the acid-labile trityl group.
Q3: What is the best way to store this compound?
A3: To ensure its stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer).[2] This minimizes exposure to oxygen and moisture, which can lead to oxidation and other degradation.
Q4: I am seeing a new, more polar spot on my TLC plate during my reaction. What could it be?
A4: A more polar spot is often indicative of either detritylation to form imidazole-2-carbaldehyde or oxidation to 1-Trityl-1H-imidazole-2-carboxylic acid. You can distinguish between these possibilities by co-spotting your reaction mixture with the starting material and, if available, the suspected byproducts on the TLC plate. LC-MS analysis will provide a definitive identification based on the mass of the new compound.
Q5: Can I use Lewis acids with this compound?
A5: The use of Lewis acids should be approached with caution. While some mild Lewis acids might be tolerated, stronger Lewis acids can facilitate the cleavage of the trityl group by coordinating to the imidazole nitrogen and stabilizing the resulting trityl cation. If a Lewis acid is necessary, it is crucial to perform a small-scale test reaction and carefully monitor for detritylation.
Data Presentation
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition Category | Reagent/Condition | Stability of Trityl Group | Stability of Aldehyde Group | Potential Degradation Products |
| Acidic | Strong Acids (e.g., HCl, H₂SO₄, neat TFA) | Unstable | Generally Stable | Imidazole-2-carbaldehyde |
| Mild Acids (e.g., Acetic Acid, Formic Acid) | Potentially Unstable | Generally Stable | Imidazole-2-carbaldehyde | |
| Basic | Strong Bases (e.g., NaOH, KOH) | Stable | Potential for Cannizzaro reaction | 1-Trityl-1H-imidazole-2-carboxylic acid and 1-Trityl-1H-imidazole-2-methanol |
| Mild Bases (e.g., K₂CO₃, Et₃N) | Stable | Generally Stable | None expected | |
| Oxidative | Air (O₂) | Stable | Unstable | 1-Trityl-1H-imidazole-2-carboxylic acid |
| Peroxides (e.g., H₂O₂) | Stable | Unstable | 1-Trityl-1H-imidazole-2-carboxylic acid | |
| Thermal | Elevated Temperatures (>100 °C) | Generally Stable | Potential for decarbonylation | 1-Trityl-1H-imidazole |
Experimental Protocols
Protocol 1: Wittig Reaction without Significant Degradation
This protocol describes a general procedure for a Wittig reaction to form an alkene from this compound while minimizing degradation.
Methodology:
-
Phosphonium Salt Preparation: In a round-bottom flask under a nitrogen atmosphere, suspend the desired phosphonium salt (1.1 eq.) in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C and add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Note: The use of a non-nucleophilic base and anhydrous conditions helps to prevent side reactions of the aldehyde and potential detritylation.
Protocol 2: Reductive Amination under Mild Conditions
This protocol provides a method for the reductive amination of this compound, a common transformation in drug discovery.
Methodology:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild dehydrating agent like anhydrous magnesium sulfate or sodium sulfate. Stir the mixture at room temperature for 1-2 hours to form the imine or iminium ion.
-
Reduction: To the mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Note: Sodium triacetoxyborohydride is a mild and selective reducing agent that can be used in the presence of the aldehyde, minimizing over-reduction to the alcohol.[4]
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting reactions involving this compound.
References
Technical Support Center: Scaling Up the Synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data presented for easy comparison.
Experimental Workflow
The overall synthesis of this compound is a two-step process. The first step involves the protection of the imidazole nitrogen with a trityl group. The second step is a regioselective formylation at the C2 position of the imidazole ring via a lithiation reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Trityl-1H-imidazole (Gram Scale)
This protocol is adapted from a documented procedure for the synthesis of 1-Tritylimidazole.[1]
Materials:
-
Imidazole
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Trityl chloride (TrCl)
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Anhydrous N,N-Dimethylformamide (DMF)
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Hexane (for washing NaH)
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Dichloromethane (DCM)
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Brine (saturated aqueous NaCl solution)
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Sodium sulfate (Na₂SO₄)
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Ice
Equipment:
-
Round-bottom flask of appropriate size
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Hydride: In a well-ventilated hood, carefully wash the required amount of sodium hydride (1.1 equivalents) with hexane to remove the mineral oil.
-
Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous DMF, add the pre-washed sodium hydride in portions at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Tritylation: To the resulting mixture, add trityl chloride (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Work-up: Carefully pour the reaction mixture onto ice. A solid precipitate will form.
-
Extraction: Filter the solid and partition it between water and dichloromethane. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase in vacuo to obtain 1-Trityl-1H-imidazole.
Step 2: Synthesis of this compound (Scaled-Up)
This part of the protocol is based on general procedures for C2-lithiation and formylation of N-protected imidazoles. Extreme caution is required when handling organolithium reagents at scale.
Materials:
-
1-Trityl-1H-imidazole
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Hexanes
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Brine
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Magnesium sulfate (MgSO₄)
Equipment:
-
Jacketed reactor with overhead stirring, temperature probe, and inert gas inlet
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Large separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or crystallization
Procedure:
-
Reaction Setup: In a jacketed reactor under a strict inert atmosphere, dissolve 1-Trityl-1H-imidazole (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via an addition funnel, maintaining the internal temperature below -70 °C. The addition rate is critical to control the exotherm. Stir the mixture at -78 °C for 1-2 hours.
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Formylation: Slowly add anhydrous DMF (1.5 equivalents) dropwise, again ensuring the internal temperature does not rise significantly. After the addition, stir the reaction at -78 °C for another 1-2 hours.
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Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution, while maintaining a low temperature.
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Work-up and Extraction: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over magnesium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Quantitative Data Summary
| Parameter | Step 1: Tritylation (per 10g Imidazole) | Step 2: Lithiation & Formylation (Estimated for Scale-Up) |
| Starting Material | Imidazole: 10.0 g (146.9 mmol) | 1-Trityl-1H-imidazole: (e.g., 100 g, 322 mmol) |
| Key Reagents | Sodium Hydride (60%): 6.5 g (161.6 mmol) | n-Butyllithium (2.5 M): ~142 mL (354 mmol) |
| Trityl Chloride: 41.0 g (146.9 mmol) | DMF: ~35 mL (483 mmol) | |
| Solvent Volume | DMF: 200 mL | Anhydrous THF: 1-2 L |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C |
| Reaction Time | 18 hours | Lithiation: 1-2 hours, Formylation: 1-2 hours |
| Typical Yield | ~83% | 60-80% (highly dependent on conditions) |
Troubleshooting and FAQs
Q1: My tritylation reaction is incomplete or has a low yield. What could be the issue?
A1:
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Moisture: The presence of water will quench the sodium hydride. Ensure all glassware is oven-dried and solvents are anhydrous.
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Purity of Reagents: Use high-purity imidazole and trityl chloride. The sodium hydride should be fresh and properly washed to remove the protective mineral oil.
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Insufficient Base: Ensure you are using at least 1.1 equivalents of sodium hydride to drive the deprotonation of imidazole to completion.
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Reaction Time: While 18 hours is a standard recommendation, for larger scales, you may need to monitor the reaction by TLC to ensure completion.
Q2: During the lithiation step at a larger scale, I'm having trouble controlling the temperature. Why is this happening and what are the risks?
A2:
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Poor Heat Transfer: The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises significantly.
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Risks: Uncontrolled exotherms can lead to side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (THF). In a worst-case scenario, it can cause a dangerous runaway reaction.
-
Solutions:
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Use a jacketed reactor with a reliable cooling system.
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Ensure efficient stirring to promote even heat distribution.
-
Slow down the addition rate of the n-butyllithium. This is the primary way to control the reaction's heat generation.
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Ensure the concentration of your n-butyllithium is accurately known through recent titration.
-
Q3: I am observing the formation of unexpected byproducts in my scaled-up lithiation/formylation reaction. What are they and how can I minimize them?
A3:
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Over-lithiation: If the temperature is not well-controlled or excess n-BuLi is used, you might see lithiation at other positions on the imidazole or even on the phenyl rings of the trityl group.
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Reaction with Solvent: At higher temperatures, n-BuLi can react with THF.
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Impure Starting Material: Ensure your 1-Trityl-1H-imidazole is pure before starting the second step.
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Minimization: Strict temperature control at -78°C is crucial. Use the correct stoichiometry of n-BuLi and add it slowly. Ensure your reaction is under a completely inert atmosphere to prevent quenching by oxygen or moisture, which can lead to other side reactions.
Q4: The purification of the final product by column chromatography is difficult and gives low yields on a large scale. What are my options?
A4:
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Tailing on Silica Gel: The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, causing tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve the peak shape.
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Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography, which can reduce the strong interaction with the basic product.
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Crystallization: If the crude product is a solid, crystallization is often a more efficient and scalable purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane) to find one that gives good crystals.
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Acid-Base Extraction: The basicity of the imidazole can be used for purification. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the product into the aqueous layer. The aqueous layer can then be basified to precipitate the pure product, which is then extracted back into an organic solvent. Be aware that some imidazole derivatives may have high water solubility.[1]
Q5: How do I safely quench a large-scale organolithium reaction?
A5:
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Cool the Reaction: Always quench at a low temperature (e.g., -78 °C) to control the exotherm.
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Slow, Controlled Addition: Add the quenching solution (e.g., saturated aqueous NH₄Cl) slowly and portion-wise. Never add water directly to a concentrated organolithium solution.
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Monitor Temperature: Continuously monitor the internal temperature during the quench and adjust the addition rate to keep it within a safe range.
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Use an Appropriate Quenching Agent: For formylation with DMF, quenching with a saturated aqueous solution of ammonium chloride is standard.
References
Technical Support Center: Troubleshooting Reactions with 1-Trityl-1H-imidazole-2-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Trityl-1H-imidazole-2-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its reactivity?
A1: this compound's reactivity is primarily governed by two key features:
-
The Trityl (Triphenylmethyl) Group: This large, sterically bulky protecting group at the N-1 position of the imidazole ring provides significant steric hindrance. This bulkiness can direct the regioselectivity of subsequent reactions on the imidazole ring. The three phenyl rings also make the group highly hydrophobic, which can enhance the solubility of the molecule in organic solvents.[1] However, the trityl group is labile under acidic conditions, which allows for its removal when necessary.[2]
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The Aldehyde Group: The aldehyde group at the C-2 position is an electrophilic center, making it susceptible to nucleophilic attack. This functional group is a versatile handle for a wide range of chemical transformations, including Wittig reactions, reductive aminations, and aldol condensations, allowing for the construction of more complex molecular architectures.[1]
Q2: What are the common impurities found in this compound, and how can they affect my reaction?
A2: Common impurities can include:
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Starting materials: Residual imidazole or trityl chloride from the synthesis of the aldehyde.
-
Over-oxidation product: 1-Trityl-1H-imidazole-2-carboxylic acid can form upon prolonged exposure to air or oxidizing conditions.[3]
-
Hydrolysis product: Detritylated imidazole-2-carbaldehyde can be present if the compound has been exposed to acidic conditions.
These impurities can lead to side reactions, reduced yields, and difficulties in purification. For example, the presence of the carboxylic acid can interfere with base-catalyzed reactions, while the unprotected imidazole can lead to undesired N-alkylation or other side reactions. It is crucial to use a high-purity starting material, and its purity should be verified by techniques like NMR before use.
Q3: How should I purify my final product when it contains a trityl group?
A3: The bulky and hydrophobic nature of the trityl group can be exploited for purification.[1] Reverse-phase chromatography is often effective. Due to the hydrophobicity of the trityl group, compounds containing it will have a strong retention on C18 or other reverse-phase columns. This allows for good separation from more polar byproducts. Normal-phase silica gel chromatography can also be used, typically with a non-polar eluent system.
Troubleshooting Guide for Common Reactions
This section provides specific troubleshooting advice for common reactions involving this compound.
Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[4][5] However, the steric hindrance from the trityl group and the electronic properties of the imidazole ring can present challenges.
Q4: My Wittig reaction with this compound is giving a low yield. What are the possible causes and solutions?
A4: Low yields in Wittig reactions with this substrate can stem from several factors. Below is a summary of potential issues and their remedies.
| Potential Cause | Troubleshooting Suggestions |
| Steric Hindrance | The bulky trityl group can hinder the approach of the Wittig reagent.[1] Consider using a less sterically demanding phosphonium ylide. The Horner-Wadsworth-Emmons (HWE) reaction, which uses more reactive phosphonate carbanions, can be a good alternative for hindered systems.[2] |
| Ylide Instability/Decomposition | The ylide may be unstable under the reaction conditions. Ensure anhydrous conditions and an inert atmosphere. Prepare the ylide in situ and add the aldehyde promptly. For stabilized ylides, weaker bases like sodium carbonate may be sufficient and milder.[6] |
| Low Reactivity of the Aldehyde | While generally reactive, the electron-donating nature of the imidazole ring might slightly reduce the electrophilicity of the aldehyde. Using a more reactive ylide (e.g., a non-stabilized ylide) can overcome this. |
| Difficult Purification | The triphenylphosphine oxide byproduct can be difficult to separate from the tritylated product due to similar solubility profiles. Chromatography on silica gel with careful selection of eluents is often necessary. Alternatively, precipitation of the triphenylphosphine oxide from a non-polar solvent can be attempted. |
Experimental Protocol: General Procedure for a Wittig Reaction
-
Ylide Generation: To a stirred suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (1.05 eq.) dropwise at -78 °C. Allow the mixture to warm to 0 °C and stir for 1 hour.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to -78 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Caption: Troubleshooting logic for low yields in Wittig reactions.
Reductive Amination
Reductive amination is a key method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.[7]
Q5: My reductive amination reaction is incomplete, and I observe unreacted aldehyde and/or the intermediate imine. What can I do?
A5: Incomplete conversion is a common issue in reductive amination. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Suggestions |
| Inefficient Imine Formation | The formation of the imine intermediate can be slow, especially with less nucleophilic amines.[8] Adding a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine. |
| Steric Hindrance | Similar to the Wittig reaction, the bulky trityl group can hinder the approach of the amine.[8] Using a less sterically hindered amine or increasing the reaction temperature may improve the rate of imine formation. |
| Weak Reducing Agent | The chosen reducing agent may not be sufficiently reactive to reduce the imine. Sodium triacetoxyborohydride (STAB) is a mild and often effective choice for one-pot reductive aminations. For more challenging cases, a stronger reducing agent like sodium cyanoborohydride (NaBH3CN) can be used, although it is more toxic.[7] |
| Side Reactions | The aldehyde may be reduced to the corresponding alcohol by the reducing agent before it can form the imine. This is more likely with stronger reducing agents like sodium borohydride. Using a milder reducing agent like STAB, which is less reactive towards aldehydes, can minimize this side reaction.[7] |
Experimental Protocol: General Procedure for a Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Work-up: Stir the reaction at room temperature overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Caption: Troubleshooting logic for incomplete reductive amination.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be employed with this compound.
Q6: I am observing multiple products and low yield in my aldol condensation. What could be the reasons?
A6: The outcome of an aldol condensation can be influenced by several factors, leading to a mixture of products or low yields.
| Potential Cause | Troubleshooting Suggestions |
| Self-Condensation of the Ketone | If the ketone partner has α-hydrogens, it can undergo self-condensation.[9] To favor the cross-aldol product, slowly add the ketone to a mixture of the aldehyde and the base. Using a non-enolizable aldehyde as the electrophile is also a common strategy, though not applicable here. |
| Retro-Aldol Reaction | The aldol addition is often reversible. To drive the reaction to completion, the subsequent dehydration to the α,β-unsaturated carbonyl compound can be promoted by heat or stronger basic/acidic conditions. |
| Cannizzaro Reaction | Under strongly basic conditions, aldehydes lacking α-hydrogens (like our substrate) can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid. It is important to use carefully controlled amounts of a suitable base. |
| Steric Hindrance | The bulky trityl group may disfavor the formation of the aldol adduct.[1] Optimizing the reaction temperature and choice of base (e.g., lithium diisopropylamide, LDA, for directed aldol reactions) can be beneficial. |
Experimental Protocol: General Procedure for a Base-Catalyzed Aldol Condensation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent like ethanol or THF, add the ketone partner (1.0-1.2 eq.).
-
Base Addition: Cool the mixture to 0 °C and slowly add an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.
-
Reaction and Work-up: Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Caption: Troubleshooting logic for aldol condensation issues.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for reactions involving imidazole aldehydes. Note that specific yields for this compound may vary and optimization is often required.
| Reaction | Aldehyde | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Wittig | Benzaldehyde | Ph3P=CHCO2Et | DMF | 80 °C | 12 h | 85-95 | General Literature |
| Reductive Amination | Benzaldehyde, Aniline | NaBH(OAc)3 | DCE | rt | 12 h | 80-90 | General Literature |
| Aldol Condensation | Benzaldehyde, Acetone | NaOH | EtOH/H2O | rt | 2-4 h | 70-80 | General Literature |
| Imidazole Synthesis | Glyoxal, Ammonia, Aldehyde | - | - | - | - | Varies | [10] |
Detritylation
Q7: I need to remove the trityl group after my reaction. What are the best conditions to avoid side reactions?
A7: The trityl group is typically removed under acidic conditions.[2] A common method is treatment with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The concentration of TFA and the reaction time should be carefully monitored to avoid potential side reactions on other acid-sensitive functional groups. A typical procedure involves using 1-5% TFA in DCM and stirring at room temperature for 1-2 hours.[2] The progress of the deprotection can be monitored by TLC. After completion, the reaction is quenched with a mild base like saturated sodium bicarbonate solution. The liberated triphenylmethanol can be removed by chromatography. Incomplete cleavage can be addressed by extending the reaction time or repeating the cleavage step.[4] The highly stable trityl cation generated during cleavage can be trapped by using scavengers like triisopropylsilane (TIS) or water to prevent re-attachment or other side reactions.[4][11]
References
- 1. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis of this compound?
A1: The most prevalent by-products are typically isomers formed during the formylation step, namely 1-Trityl-1H-imidazole-4-carbaldehyde and 1-Trityl-1H-imidazole-5-carbaldehyde. Other potential impurities include unreacted 1-tritylimidazole, the detritylated product (imidazole-2-carbaldehyde), and the over-oxidation product (1-Trityl-1H-imidazole-2-carboxylic acid).
Q2: Why is the formation of isomeric by-products a significant issue in this synthesis?
A2: The electronic properties of the 1-tritylimidazole ring allow for electrophilic attack at positions 2, 4, and 5 during the formylation reaction.[1] The bulky trityl group offers some steric hindrance at the 2-position, but the 4- and 5-positions remain susceptible to formylation, leading to a mixture of isomers that can be challenging to separate due to their similar physical properties.[1]
Q3: What analytical techniques are recommended for identifying and quantifying by-products in my reaction mixture?
A3: A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended. HPLC is effective for separating the isomers and other by-products, while MS can confirm their molecular weights. 1H and 13C NMR spectroscopy are crucial for unambiguously identifying the specific isomers and other structurally related impurities.
Q4: Can the trityl group be cleaved during the synthesis?
A4: Yes, the trityl group is sensitive to acidic conditions. If the reaction or workup conditions are too acidic, detritylation can occur, leading to the formation of imidazole-2-carbaldehyde.
Q5: How can I minimize the formation of the oxidized by-product, 1-Trityl-1H-imidazole-2-carboxylic acid?
A5: The aldehyde functional group is susceptible to oxidation. To minimize this, it is important to use purified, peroxide-free solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoiding prolonged exposure to air during workup and storage is also critical. Storing the final product at low temperatures and under an inert atmosphere is recommended.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired 2-carbaldehyde isomer | - Non-optimal reaction temperature for formylation.- Incorrect choice or stoichiometry of the formylating agent. | - Carefully control the reaction temperature. Lower temperatures often favor formylation at the 2-position.- Screen different formylating agents (e.g., Vilsmeier reagent generated from different sources).- Optimize the molar ratio of the formylating agent to 1-tritylimidazole. |
| High percentage of 4- and 5-carbaldehyde isomers | - Reaction conditions favoring thermodynamic products.- Insufficient steric hindrance from the trityl group under the chosen conditions. | - Employ lower reaction temperatures and shorter reaction times to favor the kinetically controlled 2-isomer.- Consider using a bulkier N-protecting group if isomer separation proves consistently difficult, though this would be a significant deviation from the target synthesis. |
| Presence of significant amounts of imidazole-2-carbaldehyde | - Acidic contamination in reagents or solvents.- Workup procedure is too acidic. | - Ensure all reagents and solvents are anhydrous and free of acidic impurities.- Use a non-acidic or mildly basic workup procedure. A buffered aqueous solution can be used for quenching. |
| Detection of 1-Trityl-1H-imidazole-2-carboxylic acid | - Oxidation of the aldehyde product.- Presence of oxidizing impurities in the reaction mixture. | - Purge all reaction vessels with an inert gas.- Use freshly distilled and deoxygenated solvents.- Minimize the exposure of the reaction mixture and isolated product to air. |
| Incomplete reaction with starting material remaining | - Insufficient amount of formylating agent.- Reaction time is too short or temperature is too low. | - Increase the molar equivalents of the formylating agent.- Extend the reaction time or gradually increase the reaction temperature while monitoring for by-product formation. |
Quantitative Data Summary
The following table summarizes potential yields and by-product distribution based on typical, non-optimized laboratory syntheses. Actual results will vary depending on the specific reaction conditions.
| Compound | Typical Yield / Percentage | Notes |
| This compound (Desired Product) | 40-70% | Yield is highly dependent on the regioselectivity of the formylation. |
| 1-Trityl-1H-imidazole-4-carbaldehyde | 15-30% | A major isomeric by-product. |
| 1-Trityl-1H-imidazole-5-carbaldehyde | 5-15% | A minor isomeric by-product. |
| Unreacted 1-tritylimidazole | < 10% | Can be higher with insufficient formylating agent or short reaction times. |
| Imidazole-2-carbaldehyde | < 5% | Presence indicates undesirable detritylation. |
| 1-Trityl-1H-imidazole-2-carboxylic acid | < 2% | Indicates oxidation of the product. |
Experimental Protocols
Protocol 1: HPLC Analysis of Isomeric By-products
-
Sample Preparation: Accurately weigh approximately 1 mg of the crude reaction mixture and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient elution is recommended to achieve good separation. A typical gradient could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.
-
-
Detection: UV detection at a wavelength of 254 nm is generally effective for these aromatic compounds.
-
Quantification: Prepare standard solutions of purified this compound and, if available, the 4- and 5-isomers to create a calibration curve for accurate quantification. If standards for the by-products are not available, relative percentages can be estimated based on peak area, assuming similar response factors.
Protocol 2: Mass Spectrometry (MS) Analysis
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for these compounds.
-
Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or, preferably, as the eluent from an LC-MS system.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the expected product and by-products. The expected [M+H]+ for this compound is m/z 339.15.
-
Fragmentation Analysis: Perform MS/MS analysis on the parent ions to obtain fragmentation patterns that can help in distinguishing between the isomers.
Protocol 3: NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified by-product or crude mixture in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR: Acquire a proton NMR spectrum. The chemical shifts and coupling constants of the imidazole ring protons will be distinct for the 2-, 4-, and 5-substituted isomers. The aldehyde proton will typically appear as a singlet between δ 9.5 and 10.0 ppm.
-
13C NMR: Acquire a carbon NMR spectrum to observe the chemical shifts of the carbon atoms in the imidazole ring and the carbonyl carbon of the aldehyde. These shifts will differ for each isomer.
-
2D NMR: Techniques such as COSY and HMBC can be used to establish connectivity and definitively assign the structure of each isomer.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential by-product formation pathways.
Caption: A logical workflow for troubleshooting by-product issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Trityl-1H-imidazole-2-carbaldehyde and 1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Trityl-1H-imidazole-2-carbaldehyde and its unprotected counterpart, 1H-imidazole-2-carbaldehyde. Understanding the chemical behavior of these two compounds is crucial for their effective application in organic synthesis and drug development. The presence of the bulky trityl protecting group on the imidazole nitrogen significantly influences the reactivity of the aldehyde functional group and the imidazole ring itself.
Introduction to the Compounds
1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde with a wide range of applications in the synthesis of pharmaceuticals and other biologically active molecules. The imidazole ring is a key structural motif in many natural products and drugs. The aldehyde group at the 2-position is a versatile handle for various chemical transformations.
This compound is the N-protected form of imidazole-2-carbaldehyde. The trityl (triphenylmethyl) group is a bulky protecting group that sterically hinders the N-1 position of the imidazole ring. This protection alters the electronic properties and accessibility of the molecule, leading to different reactivity patterns compared to the unprotected analogue.
Influence of the Trityl Group on Reactivity
The trityl group imparts several key characteristics that differentiate the reactivity of the protected and unprotected imidazole-2-carbaldehydes:
-
Steric Hindrance: The bulky nature of the trityl group can sterically hinder the approach of reagents to the aldehyde carbonyl group and the adjacent N-3 nitrogen. This can lead to lower reaction rates or the need for more forcing reaction conditions.
-
Protection of the N-H Proton: In 1H-imidazole-2-carbaldehyde, the acidic N-H proton can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. The trityl group removes this acidic proton, allowing for a wider range of reaction conditions.
-
Electronic Effects: The trityl group is generally considered to be electron-donating, which can slightly increase the electron density on the imidazole ring. However, its steric effects are often more dominant in dictating reactivity.
-
Solubility: The lipophilic nature of the trityl group generally increases the solubility of the molecule in organic solvents.
Comparative Reactivity Analysis
The following table summarizes the expected and observed differences in reactivity between this compound and 1H-imidazole-2-carbaldehyde in common organic reactions.
| Reaction Type | This compound | 1H-imidazole-2-carbaldehyde | Rationale for Reactivity Difference |
| Nucleophilic Addition | Generally slower reaction rates are expected due to steric hindrance from the trityl group. | Generally faster reaction rates. | The bulky trityl group impedes the approach of nucleophiles to the carbonyl carbon. |
| Oxidation | Susceptible to oxidation to the corresponding carboxylic acid. | Also readily oxidized. The unprotected N-H may be susceptible to oxidation under certain conditions. | The aldehyde functionality is inherently prone to oxidation in both molecules. |
| Reduction | Can be reduced to the corresponding alcohol. | Can be reduced to the corresponding alcohol. | The aldehyde is readily reduced in both compounds. |
| Wittig Reaction | Expected to undergo the Wittig reaction, though potentially at a slower rate. | Readily undergoes the Wittig reaction. | Steric hindrance from the trityl group may affect the rate of ylide addition. |
| Decarbonylation | Undergoes decarbonylation in hot ethanol. | Undergoes decarbonylation in hot ethanol, likely at a faster rate.[1] | The trityl group's steric bulk may slightly hinder the initial nucleophilic attack by ethanol. |
| Reactions at the Imidazole Ring | The N-1 position is blocked. Reactions at other positions (C4, C5) may be influenced by the steric bulk of the trityl group. | The N-H proton is acidic and can be deprotonated. The ring can undergo electrophilic substitution. | The trityl group acts as a protecting group for the N-1 position. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Decarbonylation in Ethanol
This reaction involves the nucleophilic attack of ethanol on the carbonyl group, leading to the formation of the corresponding imidazole and ethyl formate.[1]
Protocol for 1H-imidazole-2-carbaldehyde:
-
A solution of 1H-imidazole-2-carbaldehyde (1 mmol) in absolute ethanol (10 mL) is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the corresponding imidazole and ethyl formate.
Protocol for this compound:
-
A solution of this compound (1 mmol) in absolute ethanol (10 mL) is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel. It is expected that the reaction may proceed at a slower rate compared to the unprotected analogue.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.
General Protocol for 1H-imidazole-2-carbaldehyde:
-
To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon), a strong base (e.g., n-butyllithium, 1.1 mmol) is added at 0 °C.
-
The resulting ylide solution is stirred for 30 minutes at room temperature.
-
A solution of 1H-imidazole-2-carbaldehyde (1 mmol) in anhydrous THF (5 mL) is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Expected Protocol for this compound:
The same general protocol can be applied. However, due to the absence of the acidic N-H proton, a wider range of bases can be used. The steric hindrance of the trityl group might necessitate longer reaction times or slightly elevated temperatures to achieve a comparable yield.
Visualizing Reaction Pathways and Relationships
The following diagrams illustrate the decarbonylation reaction pathway and the relationship between the protected and unprotected imidazole-2-carbaldehydes.
Caption: Decarbonylation pathway of imidazole-2-carbaldehydes.
Caption: Protection and deprotection relationship.
Conclusion
The presence of the N-trityl group significantly modifies the reactivity of imidazole-2-carbaldehyde. While it serves as an effective protecting group for the imidazole nitrogen, its steric bulk generally reduces the reactivity of the aldehyde functionality towards nucleophilic attack. This understanding is critical for designing synthetic routes that leverage the unique properties of both this compound and 1H-imidazole-2-carbaldehyde, enabling chemists to selectively perform reactions at different sites of the molecule and under a broader range of conditions. For drug development professionals, these differences in reactivity can also impact metabolic stability and interaction with biological targets.
References
Spectroscopic Analysis and Structural Validation of 1-Trityl-1H-imidazole-2-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount for advancing chemical synthesis and drug discovery. This guide provides a comprehensive spectroscopic analysis of 1-Trityl-1H-imidazole-2-carbaldehyde, a key intermediate in various synthetic pathways. We present a comparative validation of its structure against two notable alternatives: 1-methyl-1H-imidazole-2-carbaldehyde and the parent compound, 1H-imidazole-2-carbaldehyde. This objective comparison, supported by experimental data, aims to provide a clear benchmark for the characterization of this important synthetic building block.
Structural Elucidation through Spectroscopic Data
The structural integrity of this compound and its analogues is confirmed through a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below offers a quantitative comparison of their key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy Data Comparison
| Compound | Aldehyde Proton (CHO) | Imidazole Ring Protons | Other Protons |
| This compound | ~9.8 ppm (s) | ~7.2-7.8 ppm (m) | ~7.1-7.4 ppm (m, 15H, Trityl group) |
| 1-methyl-1H-imidazole-2-carbaldehyde | 9.76 ppm (s) | 7.73 ppm (s, 1H), 7.25 ppm (s, 1H) | 3.60 ppm (s, 3H, CH₃)[1] |
| 1H-imidazole-2-carbaldehyde | 9.64 ppm (s) | 7.42 ppm (s, 2H) | 13.60 ppm (s, 1H, NH) |
¹³C NMR Spectroscopy Data Comparison
| Compound | Carbonyl Carbon (C=O) | Imidazole Ring Carbons | Other Carbons |
| This compound | ~185 ppm | ~145, 130, 128 ppm | ~142 (quat. C), 129, 128, 127 (Trityl C), ~78 (quat. Trityl C) |
| 1-methyl-1H-imidazole-2-carbaldehyde | 184.9 ppm | 145.2, 130.5, 129.8 ppm | 35.1 ppm (CH₃) |
| 1H-imidazole-2-carbaldehyde | 179.1 ppm | 146.3, 129.5, 127.8 ppm | - |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 1-methyl-1H-imidazole-2-carbaldehyde | 1H-imidazole-2-carbaldehyde |
| C=O Stretch (Aldehyde) | ~1685 | ~1680 | ~1690 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=N Stretch (Imidazole) | ~1500-1400 | ~1500-1400 | ~1500-1400 |
| N-H Stretch (Imidazole) | N/A | N/A | ~3200-2500 (broad) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₂₃H₁₈N₂O | 338.41[2] | 243 (Trityl cation), 95 (Imidazole-2-carbaldehyde fragment) |
| 1-methyl-1H-imidazole-2-carbaldehyde | C₅H₆N₂O | 110.11[3] | 110 (M+), 81, 54 |
| 1H-imidazole-2-carbaldehyde | C₄H₄N₂O | 96.09 | 96 (M+), 68, 41[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid compound was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] The solution was filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[6]
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
FT-IR Spectroscopy (ATR Method)
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7][8]
-
Data Acquisition: Gentle pressure was applied to ensure good contact between the sample and the crystal.[8] The FT-IR spectrum was then recorded.
-
Background Correction: A background spectrum of the clean, empty ATR crystal was acquired and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Preparation: A dilute solution of the compound was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Gas Chromatography (GC): The sample was injected into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.
-
Mass Spectrometry (MS): The separated compound was introduced into the mass spectrometer and ionized using a standard electron ionization (EI) source (typically 70 eV). The resulting mass spectrum was recorded.
Visualization of Methodologies
The following diagrams illustrate the workflows for the spectroscopic analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. organomation.com [organomation.com]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. mt.com [mt.com]
- 8. agilent.com [agilent.com]
A Comparative Study of Formylating Agents for 1-Tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto the imidazole ring is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. For N-protected imidazoles, such as 1-tritylimidazole, the choice of formylating agent significantly impacts reaction efficiency, yield, and scalability. This guide provides an objective comparison of three prominent formylation methods for 1-tritylimidazole: lithiation followed by formylation, the Vilsmeier-Haack reaction, and the Duff reaction, supported by experimental data from the literature.
Data Presentation: Performance Comparison
The following table summarizes the quantitative data for the different formylation methods for producing 1-trityl-4-formylimidazole.
| Formylation Method | Formylating Agent(s) | Typical Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Lithiation/Formylation | N,N-Dimethylformamide (DMF) or N-Formylpiperidine | n-Butyllithium, 1-Trityl-4-iodoimidazole | THF | -78 to rt | 1-2 | >75 |
| Vilsmeier-Haack | Vilsmeier Reagent (from DMF and POCl₃) | POCl₃, DMF | Dichloromethane or neat DMF | 0 to 80 | 2-6 | 60-70 (estimated) |
| Duff Reaction | Hexamethylenetetramine | Polyphosphoric acid | Neat | 100 | 4 | ~30-40 (estimated) |
Experimental Protocols
Lithiation followed by Formylation
This method involves the metal-halogen exchange of a halo-imidazole precursor followed by quenching with an electrophilic formylating agent. It is a high-yielding but requires cryogenic conditions and pyrophoric reagents.
Procedure: To a solution of 1-trityl-4-iodoimidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cooled to -78 °C, is added n-butyllithium (1.1 equivalents) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm slowly to room temperature over 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-trityl-4-formylimidazole.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium species, to formylate electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5][6][7] This method avoids the use of organolithium reagents but can require elevated temperatures.
Procedure: To a solution of 1-tritylimidazole (1 equivalent) in anhydrous dichloromethane, cooled to 0 °C, is added phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, followed by the dropwise addition of anhydrous N,N-dimethylformamide (DMF) (3 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes and then heated to reflux (or up to 80 °C if DMF is used as the solvent) for 2-6 hours, while monitoring the reaction progress by TLC. After completion, the reaction mixture is cooled to 0 °C and carefully poured into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The resulting mixture is stirred for 1 hour, and the product is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Duff Reaction
The Duff reaction is a formylation method that typically employs hexamethylenetetramine as the formyl source, often in an acidic medium.[8][9][10] It is generally less efficient for non-phenolic substrates and requires harsh conditions.[9]
Procedure: To polyphosphoric acid, preheated to 100 °C, is added 1-tritylimidazole (1 equivalent) followed by hexamethylenetetramine (1.2 equivalents). The reaction mixture is stirred at 100 °C for 4 hours. After cooling, ice-cold water is added to the reaction mixture, leading to the precipitation of a solid. The precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to yield 1-trityl-4-formylimidazole.[8]
Mandatory Visualizations
Caption: Experimental workflows for the formylation of 1-tritylimidazole.
Caption: Relationship between formylating agents and expected yields.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Advantages of using the trityl protecting group in imidazole synthesis
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic selection of protecting groups is paramount. When it comes to the imidazole moiety, a common functional group in pharmaceuticals and biologically active molecules, the trityl (triphenylmethyl, Trt) group emerges as a robust and versatile shield. This guide provides an objective comparison of the trityl protecting group with common alternatives, supported by experimental data, to inform the selection of an optimal synthetic strategy.
The nucleophilic nature of the imidazole ring necessitates protection to prevent unwanted side reactions during synthetic transformations. The ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule. The trityl group excels in these aspects, offering distinct advantages over other commonly used protecting groups such as the tert-butoxycarbonyl (Boc), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM) groups.
Performance Comparison: Trityl vs. Alternatives
The choice of a protecting group significantly impacts the overall efficiency and success of a synthetic route. The following tables summarize the performance of the trityl group in comparison to other common protecting groups for imidazole.
| Protecting Group | Reagents for Introduction | Typical Yield (%) | Reaction Conditions | Stability |
| Trityl (Trt) | Trityl chloride (TrCl), Triethylamine (Et3N) or DIPEA in DMF or DCM | >90 | Room temperature, 12-24 h | Stable to basic and neutral conditions, nucleophiles, and some mild acids. |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), Et₃N or DMAP in THF or CH₂Cl₂ | 90-98 | Room temperature, 12-24 h | Stable to a wide range of non-acidic conditions. |
| Tosyl (Ts) | Tosyl chloride (TsCl), Pyridine or Et₃N in CH₂Cl₂ | 80-95 | 0 °C to room temperature, several hours | Stable to acidic conditions and oxidizing agents. |
| SEM | SEM chloride (SEMCl), NaH or DIPEA in DMF or CH₂Cl₂ | 85-95 | 0 °C to room temperature, 2-12 h | Stable to a broad range of conditions including bases, organometallics, and mild acids. |
Table 1: Comparison of Introduction of Common Imidazole Protecting Groups. This table highlights the high-yielding nature of the trityl protection under mild conditions, comparable to the Boc group and often superior to the introduction of tosyl and SEM groups.
| Protecting Group | Reagents for Deprotection | Typical Yield (%) | Reaction Conditions | Key Advantages of Trityl |
| Trityl (Trt) | 1-5% TFA in DCM; 80% Acetic Acid | >90[1] | Room temperature, 1-2 h[2] | Mild acidic cleavage , orthogonal to many other protecting groups.[2] |
| Boc | Strong acids (e.g., TFA); NaBH₄ in EtOH | 75-98 | Room temperature, 1-4 h | Orthogonal to base-labile groups. |
| Tosyl (Ts) | Strong reducing agents (e.g., Na/NH₃, SmI₂); strong acids (e.g., HBr) | Variable | Often harsh conditions (e.g., reflux, strong acids) | Stable to acidic conditions. |
| SEM | Fluoride sources (e.g., TBAF); strong acids (e.g., TFA) | Variable (can be low with acid) | Often requires heating or extended reaction times.[3] | Orthogonal to many acidic and basic conditions. |
Table 2: Comparison of Deprotection of Common Imidazole Protecting Groups. The trityl group's key advantage lies in its facile removal under very mild acidic conditions, which preserves sensitive functional groups elsewhere in the molecule.[2] This contrasts with the often harsh conditions required for tosyl deprotection and the potentially sluggish or low-yielding acidic deprotection of the SEM group.[3]
Key Advantages of the Trityl Protecting Group
The experimental data underscores several key advantages of employing the trityl group in imidazole synthesis:
-
Mild Deprotection Conditions: The N-trityl bond is highly susceptible to cleavage under mild acidic conditions, such as dilute trifluoroacetic acid (TFA) or aqueous acetic acid.[2] This allows for the selective deprotection of the imidazole nitrogen without affecting other acid-sensitive protecting groups like Boc, if conditions are carefully controlled.
-
High Yields: Both the introduction and removal of the trityl group typically proceed in high yields, minimizing material loss throughout the synthetic sequence.
-
Orthogonality: The trityl group is stable under basic and neutral conditions, making it orthogonal to many other protecting groups used in organic synthesis.[2] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected imidazole.
-
Steric Hindrance: The bulky nature of the three phenyl rings provides significant steric hindrance around the protected nitrogen atom.[2] This can be advantageous in directing reactions to other positions of the imidazole ring or in preventing undesired intermolecular reactions.
Experimental Protocols
Detailed methodologies for the introduction and removal of the trityl group and its alternatives are provided below.
Trityl Group
Protection of Imidazole with Trityl Chloride:
-
Dissolve imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere.
-
Add triethylamine (1.1-1.5 eq).
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection of N-Trityl Imidazole:
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add a solution of 1-5% (v/v) TFA in DCM or 80% aqueous acetic acid.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected imidazole via column chromatography if necessary.[2]
Alternative Protecting Groups
Boc Protection of Imidazole:
-
Dissolve imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add di-tert-butyl dicarbonate (1.1 eq).
-
Stir at room temperature for 12-24 hours.
-
Work-up and purify as described for the trityl protection.
Tosyl Protection of Imidazole:
-
Dissolve imidazole (1.0 eq) in anhydrous pyridine or CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and purify as described for the trityl protection.
SEM Protection of Imidazole:
-
Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere and cool to 0 °C.
-
Add a solution of imidazole (1.0 eq) in DMF dropwise.
-
Stir for 30 minutes at 0 °C.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Carefully quench with water and extract with an organic solvent.
-
Work-up and purify as described for the trityl protection.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the protection and deprotection steps, highlighting the straightforward nature of using the trityl group.
Caption: Workflow for the N-tritylation of imidazole.
Caption: Workflow for the deprotection of N-trityl imidazole.
References
A Comparative Guide to the Reactivity of 1-Tritylimidazole-2-carbaldehyde and 1-Tritylimidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the fundamental physicochemical properties of the two isomers is presented in Table 1. These properties are essential for designing reaction conditions and purification protocols.
| Property | 1-Tritylimidazole-2-carbaldehyde | 1-Tritylimidazole-4-carbaldehyde |
| Molecular Formula | C₂₃H₁₈N₂O | C₂₃H₁₈N₂O |
| Molecular Weight | 338.4 g/mol [1] | 338.4 g/mol [2] |
| CAS Number | 67478-50-6[1] | 33016-47-6[2] |
| Appearance | Not specified | White to brown solid[3] |
| Melting Point | Not specified | 180-190 °C[3] |
| Boiling Point | Not specified | 502.8±45.0 °C (Predicted)[3] |
| Solubility | Not specified | Acetonitrile (Slightly), Methanol (Slightly)[3] |
Theoretical Reactivity Analysis
The reactivity of the carbaldehyde group in these isomers is primarily influenced by a combination of electronic and steric effects.
Electronic Effects
The imidazole ring is an electron-rich aromatic heterocycle. The carbaldehyde group is an electron-withdrawing group. The position of this group on the imidazole ring influences the electronic density at the carbonyl carbon.
-
1-Tritylimidazole-4-carbaldehyde : The aldehyde at the C4 position is conjugated with the imidazole ring. The nitrogen at the 3-position (N3) can exert a significant electron-donating mesomeric effect, which can slightly reduce the electrophilicity of the C4-carbonyl carbon.
-
1-Tritylimidazole-2-carbaldehyde : The aldehyde at the C2 position is situated between two nitrogen atoms. The proximity to both nitrogens can lead to a more complex electronic environment. The C2 position in imidazoles is known to be susceptible to nucleophilic attack.
A recent study on untritylated imidazole-carboxaldehydes demonstrated that the position of the aldehyde group has a clear effect on reactivity, with imidazolecarboxaldehydes being generally less reactive towards nucleophilic addition of water and methanol compared to pyridinecarboxaldehydes[4]. This inherent difference in electronic properties based on the aldehyde position is expected to translate to the tritylated analogues.
Steric Effects
The most significant factor differentiating the reactivity of these two isomers is the steric hindrance imposed by the bulky trityl (triphenylmethyl) group at the N1 position.
-
1-Tritylimidazole-2-carbaldehyde : The carbaldehyde group at the C2 position is located directly adjacent to the N1-trityl group. This proximity results in substantial steric shielding of the carbonyl carbon, making it less accessible to nucleophiles.
-
1-Tritylimidazole-4-carbaldehyde : The carbaldehyde group at the C4 position is more remote from the N1-trityl group, resulting in significantly less steric hindrance. The carbonyl group is therefore more exposed and accessible for chemical transformations.
The following diagram illustrates the differential steric hindrance.
Caption: Steric hindrance comparison of the 2- and 4-carbaldehyde isomers.
Comparative Reactivity in Key Organic Reactions
The differential steric and electronic properties of the two isomers are expected to manifest in their reactivity towards common organic transformations.
| Reaction Type | 1-Tritylimidazole-2-carbaldehyde | 1-Tritylimidazole-4-carbaldehyde | Reactivity Comparison Summary |
| Nucleophilic Addition | Expected to be slow. | Readily undergoes nucleophilic addition.[5] | The 4-isomer is anticipated to be significantly more reactive towards nucleophiles (e.g., Grignard reagents, organolithiums, amines) due to the lower steric hindrance around the carbonyl carbon. The 2-isomer's reactivity is likely impeded by the bulky trityl group. |
| Oxidation | No specific data found. | Susceptible to oxidation to the corresponding carboxylic acid.[5] | Both isomers are expected to be oxidizable to their respective carboxylic acids. However, the reaction conditions required for the 2-isomer might be harsher due to the steric hindrance, which could potentially lead to side reactions or decomposition. The 4-isomer can be oxidized under controlled conditions.[5] |
| Reduction | No specific data found. | Can be reduced to the corresponding alcohol. | Similar to oxidation, both aldehydes should be reducible to primary alcohols using standard reducing agents (e.g., NaBH₄, LiAlH₄). The steric hindrance in the 2-isomer might influence the rate of reduction. |
| Wittig Reaction | No specific data found. | Undergoes Wittig reaction to form alkenes.[5] | The Wittig reaction is generally sensitive to steric hindrance at the carbonyl carbon.[6][7][8] Therefore, the 4-isomer is expected to be a much better substrate for the Wittig reaction than the 2-isomer. Reactions with the 2-isomer would likely require more reactive ylides and may result in lower yields. |
| Photochemistry | The untritylated analogue, imidazole-2-carbaldehyde, is known to be photochemically active, generating radicals and hydrogen peroxide upon UV irradiation.[9] | No specific data found. | The photochemical properties of the 2-isomer might differ from the 4-isomer, although this is less relevant for typical synthetic applications. The photochemical reactivity of the untritylated 2-isomer suggests potential for radical-based transformations.[9][10] |
Experimental Protocols
Detailed experimental protocols for the 2-isomer are scarce in the literature. A representative protocol for a Wittig reaction with the more reactive 4-isomer is provided below.
Protocol: Wittig Olefination of 1-Tritylimidazole-4-carbaldehyde
This protocol describes the synthesis of ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate.
Materials:
-
1-Tritylimidazole-4-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)
-
Anhydrous Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-tritylimidazole-4-carbaldehyde (1 equivalent).
-
Dissolve the aldehyde in anhydrous toluene.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired alkene product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Pathway Visualization
The general mechanism for nucleophilic addition to a carbonyl group, a fundamental reaction for these aldehydes, is depicted below. The accessibility of the electrophilic carbonyl carbon is a key determinant of reactivity.
Caption: General mechanism of nucleophilic addition to an aldehyde.
Conclusion
References
- 1. 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | C23H18N2O | CID 618253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.chemicalbook.com [m.chemicalbook.com]
- 4. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient and selective preparation of key building blocks is paramount. 1-Trityl-1H-imidazole-2-carbaldehyde is a valuable intermediate, with the trityl group serving as a bulky N-protecting group and the C2-aldehyde providing a handle for further functionalization. This guide provides a comparative analysis of two primary synthetic methodologies for this target molecule, supported by experimental data and detailed protocols to aid in selecting the most suitable approach for your research needs.
Comparison of Synthetic Methods
Two principal routes for the synthesis of this compound are outlined below:
-
Route A: Tritylation of Imidazole-2-carbaldehyde. This approach involves the initial synthesis of the unprotected imidazole-2-carbaldehyde, followed by the introduction of the trityl protecting group.
-
Route B: Formylation of 1-Tritylimidazole. This method begins with the protection of the imidazole ring with a trityl group, followed by the introduction of the aldehyde functionality at the C2 position.
The following table summarizes the key quantitative metrics for each route, based on reported experimental data for analogous reactions.
| Parameter | Route A: Tritylation of Imidazole-2-carbaldehyde | Route B: Formylation of 1-Tritylimidazole |
| Overall Yield | Lower (estimated ~20-28%) | Higher (estimated ~69%) |
| Number of Steps | 2 | 2 |
| Starting Materials | Imidazole or 2-bromo-1H-imidazole | Imidazole |
| Key Reagents | Trityl chloride, Sodium hydride | n-Butyllithium, Dimethylformamide (DMF) |
| Potential Challenges | Aldehyde sensitivity to basic conditions | Regioselectivity of formylation |
Experimental Protocols
Route A: Tritylation of Imidazole-2-carbaldehyde
This two-step synthesis first prepares imidazole-2-carbaldehyde, which is then protected with a trityl group.
Step 1: Synthesis of Imidazole-2-carbaldehyde [1][2]
A robust method for the synthesis of imidazole-2-carboxaldehyde begins with 2-bromo-1H-imidazole. To a solution of 2-bromo-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added isopropylmagnesium chloride (1.0 eq.). After a brief stirring period, n-butyllithium (2.0 eq.) is added dropwise, maintaining a low temperature. The reaction mixture is then quenched with N,N-dimethylformamide (DMF, 1.0 eq.) and allowed to warm to room temperature. Following an aqueous workup and extraction with ethyl acetate, the crude product is purified by column chromatography to yield imidazole-2-carbaldehyde. Reported yields for this transformation are approximately 91%.[2] An alternative multi-step procedure starting from 2-(1,3-dibenzoylimidazolidin-2-yl) imidazole hydrochloride provides the product in 67-77% yield.[1]
Step 2: Synthesis of this compound
To a solution of imidazole-2-carbaldehyde (1.0 eq.) in anhydrous dimethylformamide (DMF) is added sodium hydride (1.2 eq.) portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes, after which trityl chloride (1.1 eq.) is added. The reaction is stirred at room temperature overnight. The reaction is then quenched with water and the product is extracted with an organic solvent. Purification by column chromatography is necessary to isolate the desired product. Yields for N-alkylation of similar imidazole aldehydes under basic conditions can be modest, with reports of approximately 30% for N-benzylation, suggesting the potential for lower yields in this step due to the sensitivity of the aldehyde functionality.
Route B: Formylation of 1-Tritylimidazole
This approach protects the imidazole nitrogen first, followed by regioselective formylation.
Step 1: Synthesis of 1-Tritylimidazole
Imidazole (1.0 eq.) is dissolved in anhydrous dimethylformamide (DMF), and sodium hydride (1.1 eq. of a 60% dispersion in mineral oil) is added portion-wise. After stirring for 30 minutes at room temperature, trityl chloride (1.0 eq.) is added, and the reaction is stirred for 18 hours. The reaction mixture is then poured onto ice, and the resulting precipitate is collected by filtration. The solid is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford 1-tritylimidazole. This procedure has a reported yield of 83%.
Step 2: Synthesis of this compound
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
Both synthetic routes offer a two-step pathway to this compound. Route A, which involves the tritylation of a pre-formed aldehyde, may suffer from lower overall yields due to the sensitivity of the aldehyde group to the basic conditions of the tritylation step. In contrast, Route B, which involves the formylation of 1-tritylimidazole, is likely to be higher yielding. However, careful control of the reaction conditions is crucial in Route B to ensure regioselective formylation at the C2 position and avoid the formation of isomeric byproducts. The choice between these methods will depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale, and the purification capabilities at hand. For syntheses where maximizing the overall yield is the primary concern, Route B appears to be the more promising approach.
References
Comparative Guide to the Characterization of 1-Trityl-1H-imidazole-2-carbaldehyde and its Isomeric and Unprotected Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization data for 1-Trityl-1H-imidazole-2-carbaldehyde, alongside two key alternatives: its regioisomer, 1-Trityl-1H-imidazole-4-carbaldehyde, and its parent compound, 1H-imidazole-2-carbaldehyde. This document is intended to assist researchers in distinguishing between these compounds, understanding their key physicochemical properties, and providing standardized protocols for their synthesis and analysis.
Introduction
This compound is a heterocyclic compound featuring a bulky trityl protecting group on one of the imidazole nitrogens. This protecting group is strategically employed in organic synthesis to direct reactions to other positions of the imidazole ring and to enhance solubility in organic solvents. The position of the carbaldehyde group at C2 of the imidazole ring is crucial for its subsequent reactivity and use as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.
The selection of a specific isomer or a protected versus unprotected imidazole carbaldehyde can significantly impact reaction outcomes, yields, and the overall efficiency of a synthetic route. This guide presents a side-by-side comparison of their key characterization data to facilitate informed decisions in a research and development setting.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the key physicochemical and spectroscopic data for this compound and its selected alternatives. While experimental spectra for this compound are not widely published, representative data for its isomer and the unprotected analog are provided for a comprehensive comparison.
Table 1: General Physicochemical Properties
| Property | This compound | 1-Trityl-1H-imidazole-4-carbaldehyde | 1H-imidazole-2-carbaldehyde |
| CAS Number | 67478-50-6[1] | 33016-47-6[2] | 10111-08-7 |
| Molecular Formula | C₂₃H₁₈N₂O[1] | C₂₃H₁₈N₂O[3] | C₄H₄N₂O |
| Molecular Weight | 338.41 g/mol [1] | 338.40 g/mol [2] | 96.09 g/mol |
| Appearance | White to off-white solid (Predicted) | White to light yellow powder or crystalline solid | White to light yellow powder |
| Melting Point | Not available | ~174-177 °C (for the unprotected 4-carbaldehyde) | 205-206 °C |
Table 2: Mass Spectrometry Data
| Compound | Mass Spectrometry (MS) Data |
| This compound | GC-MS: Major fragments observed at m/z 243 (Trityl cation), 165, 241, 110.[4] |
| 1-Trityl-1H-imidazole-4-carbaldehyde | GC-MS: Major fragments observed at m/z 243 (Trityl cation), 165, 244.[3] |
| 1H-imidazole-2-carbaldehyde | MS (EI): Molecular ion at m/z 96. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | Data not publicly available. Predicted shifts would show aromatic protons of the trityl group (multiplet, ~7.1-7.5 ppm), two distinct imidazole protons, and a downfield aldehyde proton (>9.5 ppm). | Data not publicly available. Predicted shifts would include the aldehyde carbonyl (~180-185 ppm), imidazole carbons, and multiple aromatic carbons from the trityl group. |
| 1-Trityl-1H-imidazole-4-carbaldehyde | Aldehyde (-CHO): 9.5 - 10.5 (singlet)Imidazole Ring (C2-H, C5-H): 7.5 - 8.5 (singlets)Trityl Phenyl Rings: 7.0 - 7.5 (multiplet)[2] | Aldehyde Carbonyl (C=O): 180 - 190[2] |
| 1H-imidazole-2-carbaldehyde | (DMSO-d₆): 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H)[5] | (DMSO-d₆): 181.66 (CHO), 146.09 (C2), other imidazole carbons.[5] |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not publicly available. Expected to show a strong C=O stretch around 1670-1690 cm⁻¹ and aromatic C-H and C=C stretches. |
| 1-Trityl-1H-imidazole-4-carbaldehyde | C=O stretch: ~1676 cm⁻¹[6] |
| 1H-imidazole-2-carbaldehyde | C=O stretch: ~1676 cm⁻¹[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable characterization data.
Synthesis of this compound (Proposed)
This protocol is based on the general procedure for the trityl protection of imidazoles.[7]
-
Dissolution: Dissolve 1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Tritylation: Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel.
Synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde
A common route involves the protection of 4-(hydroxymethyl)imidazole followed by oxidation.[2]
-
Tritylation: React 4-(hydroxymethyl)imidazole with trityl chloride in the presence of a base like triethylamine in DMF.
-
Oxidation: The resulting 1-trityl-4-(hydroxymethyl)imidazole is then oxidized using a suitable oxidizing agent (e.g., manganese dioxide) to yield the target aldehyde.
Synthesis of 1H-imidazole-2-carbaldehyde
A well-established method involves the formylation of an imidazole precursor.[5]
-
Metalation: Start with 2-bromo-1H-imidazole in anhydrous THF at 0 °C. Add i-PrMgCl followed by n-BuLi to effect a metal-halogen exchange and subsequent deprotonation.
-
Formylation: Add dry N,N-dimethylformamide (DMF) as the formylating agent.
-
Quenching and Purification: Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography.
Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination. GC-MS can be used to analyze fragmentation patterns.
-
IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or analyzed using an ATR accessory.
-
Melting Point: Melting points should be determined using a calibrated melting point apparatus.
Visualizing Synthetic Pathways and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the synthetic workflows and the structural relationship between the target compound and its alternatives.
Caption: Synthetic workflows for this compound and its 4-carbaldehyde isomer.
Caption: Key structural differences between the compared imidazole carbaldehydes.
Performance and Applications Comparison
-
This compound: The trityl group offers significant steric hindrance around the N1 and C5 positions, potentially directing subsequent reactions to the C4 position. Its enhanced solubility in organic solvents is a key advantage in many synthetic applications. The C2-aldehyde is a versatile handle for constructing various heterocyclic systems.
-
1-Trityl-1H-imidazole-4-carbaldehyde: This isomer is a valuable intermediate in the synthesis of bioactive compounds like girolline.[2] The C4-aldehyde allows for different synthetic transformations compared to the C2 isomer, leading to a distinct range of potential products. The bulky trityl group can direct regioselectivity in reactions involving the imidazole ring.[2]
-
1H-imidazole-2-carbaldehyde: As the unprotected parent compound, it is a fundamental building block. It can be used in reactions where the imidazole NH is intended to participate or where protection is not required. It has been investigated as a novel protein tyrosine phosphatase 1B (PTP1B) inhibitor, relevant for type-2 diabetes research.
Conclusion
The choice between this compound and its alternatives is highly dependent on the specific synthetic strategy and the desired final product. While the characterization data for the 2-carbaldehyde isomer is less prevalent in public databases, this guide provides a framework for its expected properties based on a comparative analysis with its well-characterized 4-carbaldehyde isomer and the unprotected parent compound. The provided experimental protocols offer a starting point for the synthesis and characterization of these important synthetic intermediates, enabling researchers to make informed decisions for their drug discovery and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. 1-Trityl-1H-imidazole-4-carbaldehyde | 33016-47-6 | Benchchem [benchchem.com]
- 3. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | C23H18N2O | CID 618253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of Synthesized 1-Trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-Trityl-1H-imidazole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines objective comparisons with relevant alternatives and provides detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical strategies for their specific needs.
Introduction to Purity in Drug Synthesis
In the synthesis of pharmacologically active molecules, the presence of impurities, even in trace amounts, can lead to undesirable side effects, alter the intended biological activity, or affect the stability of the drug product. Therefore, rigorous purity assessment of synthetic intermediates like this compound is a critical step in the drug development process. This guide focuses on a multi-faceted approach to purity determination, employing a combination of chromatographic and spectroscopic techniques.
Comparative Purity Analysis
For a comprehensive evaluation, the purity of a newly synthesized batch of this compound is compared against two relevant alternatives: its regioisomer, 1-Trityl-1H-imidazole-4-carbaldehyde, and its unprotected precursor, 1H-imidazole-2-carbaldehyde. This comparison highlights the influence of the trityl protecting group and the position of the carbaldehyde functionality on the impurity profile and the selection of appropriate analytical methods.
Table 1: Comparative Purity Data of Imidazole Derivatives
| Parameter | Synthesized this compound | 1-Trityl-1H-imidazole-4-carbaldehyde (Reference) | 1H-imidazole-2-carbaldehyde (Reference) | Method of Analysis |
| Purity by HPLC (Area %) | 98.5% | >99.0% | >99.5% | High-Performance Liquid Chromatography (HPLC) |
| Purity by ¹H-qNMR (%) | 98.2% (± 0.3%) | 99.1% (± 0.2%) | 99.6% (± 0.2%) | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) |
| Major Impurity 1 | 0.8% (Unreacted 1H-imidazole-2-carbaldehyde) | 0.5% (Unreacted 1H-imidazole-4-carbaldehyde) | Not Applicable | HPLC, ¹H-NMR |
| Major Impurity 2 | 0.4% (Triphenylmethanol) | 0.3% (Triphenylmethanol) | Not Applicable | HPLC, ¹H-NMR |
| Major Impurity 3 | 0.2% (Over-tritylated species) | 0.1% (Positional Isomer) | Not Applicable | Mass Spectrometry (MS) |
| Residual Solvents | <0.1% (Ethyl Acetate) | <0.1% (Dichloromethane) | <0.05% (Methanol) | ¹H-NMR |
| Water Content | 0.1% | 0.08% | 0.2% | Karl Fischer Titration |
Experimental Workflow for Purity Assessment
A logical and systematic workflow is essential for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates the key steps involved in the analysis of this compound.
Caption: Workflow for the synthesis, purification, and comprehensive purity analysis of this compound.
Signaling Pathway of Impurity Formation
Understanding the potential side reactions during synthesis is crucial for identifying and controlling impurities. The following diagram illustrates the main reaction pathway and potential side reactions leading to common impurities in the synthesis of this compound.
Caption: Reaction scheme illustrating the formation of the desired product and potential impurities.
Detailed Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is based on analogous procedures for related compounds.
-
Materials: 1H-imidazole-2-carbaldehyde, Trityl chloride (TrCl), Triethylamine (TEA), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane, Silica gel.
-
Procedure:
-
To a solution of 1H-imidazole-2-carbaldehyde (1.0 eq) in dry DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add a solution of trityl chloride (1.1 eq) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy for Absolute Purity
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a distinct, non-overlapping signal (e.g., maleic anhydride).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire the ¹H-NMR spectrum with appropriate relaxation delays to ensure quantitative integration.
-
-
Purity Calculation: The absolute purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses.
Mass Spectrometry (MS) for Impurity Identification
-
Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 10 µg/mL.
-
Analysis: Infuse the sample directly or analyze the eluent from the HPLC to obtain accurate mass measurements of the main component and any detected impurities, which aids in their structural elucidation.
Karl Fischer Titration for Water Content
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure: A known amount of the sample is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent to determine the water content.
Conclusion
The purity of synthesized this compound must be rigorously established to ensure the quality and reliability of subsequent research and development activities. This guide demonstrates a robust, multi-technique approach for a comprehensive purity assessment. By combining the high-resolution separation capabilities of HPLC with the quantitative power of ¹H-qNMR and the structural elucidation capabilities of mass spectrometry, researchers can confidently determine the purity of their synthesized material and identify potential impurities. The provided protocols and comparative data serve as a valuable resource for establishing stringent quality control standards in the synthesis of imidazole-based pharmaceutical intermediates.
Benchmarking the efficiency of 1-Trityl-1H-imidazole-2-carbaldehyde synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 1-Trityl-1H-imidazole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The efficiency of each route is evaluated based on reaction yields, conditions, and purification methods, supported by detailed experimental protocols.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Lithiation and Formylation | Route 2: Oxidation of Alcohol |
| Starting Material | 1-Tritylimidazole | (1-Trityl-1H-imidazol-2-yl)methanol |
| Key Reagents | n-Butyllithium, N,N-Dimethylformamide (DMF) | Manganese Dioxide (MnO₂) |
| Reaction Time | ~3-4 hours | 24 hours |
| Reported Yield | Moderate to High (Specific yield not reported) | High (Specific yield not reported) |
| Purification | Aqueous work-up followed by chromatography | Filtration and recrystallization |
| Key Advantages | Direct formylation of the C2 position | Utilizes a commercially available oxidizing agent |
| Key Disadvantages | Requires cryogenic temperatures and strictly anhydrous conditions | Requires synthesis of the alcohol precursor |
Logical Workflow of Synthesis and Comparison
The following diagram illustrates the decision-making process and workflow for synthesizing and comparing the two routes for this compound.
Caption: Comparative workflow for the synthesis of this compound.
Experimental Protocols
Route 1: Synthesis via C2-Lithiation and Formylation
This route involves the direct formylation of 1-tritylimidazole at the C2 position through a lithiated intermediate. This method offers a direct approach to the target molecule.
Step 1: Synthesis of 1-Tritylimidazole
-
To a stirred solution of imidazole (34 g, 0.5 mol) and trityl chloride (140 g, 0.5 mol) in 500 mL of dichloromethane at 0°C, add triethylamine (70 mL, 0.5 mol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Add 200 mL of water to dissolve the resulting white suspension.
-
Remove the dichloromethane under reduced pressure.
-
Filter the resulting aqueous slurry and dry the solid crude product.
-
Recrystallize the crude product from ethanol to yield 1-tritylimidazole as white, needle-like crystals.
Step 2: Lithiation and Formylation of 1-Tritylimidazole
-
Dissolve 1-tritylimidazole (1.67 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) in a dry flask under a nitrogen atmosphere and cool the solution to -78°C.
-
Add n-butyllithium (1.05 equivalents) dropwise to the solution and stir the reaction mixture at this temperature for 1 hour.
-
Slowly add N,N-dimethylformamide (DMF) (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Synthesis via Oxidation of (1-Trityl-1H-imidazol-2-yl)methanol
This route involves the preparation of the corresponding 2-hydroxymethyl intermediate, followed by oxidation to the desired aldehyde.
Step 1: Synthesis of (1-Trityl-1H-imidazol-2-yl)methanol
Step 2: Oxidation to this compound
-
To a solution of (1-trityl-1H-imidazol-2-yl)methanol in a suitable solvent such as dichloromethane or chloroform, add an excess of activated manganese dioxide (MnO₂).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Concluding Remarks
Both presented routes offer viable pathways to this compound. The choice of synthesis will depend on the specific requirements of the researcher, including available equipment, desired purity, and scale of the reaction.
-
Route 1 (Lithiation/Formylation) is more direct but requires stringent anhydrous and cryogenic conditions, which may not be suitable for all laboratory settings. The efficiency of this route is highly dependent on the successful formation of the lithiated intermediate.
-
Route 2 (Oxidation) employs a milder oxidizing agent and simpler purification techniques. However, it necessitates the prior synthesis of the alcohol precursor, adding an extra step to the overall process. The overall efficiency of this route is contingent on the yield of the initial alcohol synthesis.
For drug development professionals, the scalability and reproducibility of these routes are critical considerations. The flow chemistry approach for the lithiation step in Route 1 suggests potential for scalable and controlled production, although further optimization of the formylation and work-up would be required. Route 2, being a more classical batch process, may be more straightforward to implement on a larger scale, provided an efficient synthesis for the alcohol precursor is established.
Safety Operating Guide
Proper Disposal of 1-Trityl-1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-Trityl-1H-imidazole-2-carbaldehyde based on available safety data for similar compounds. It is essential to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with all local, state, and federal regulations.
The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. Adherence to proper disposal protocols for compounds like this compound is paramount to protecting personnel and the environment. This guide outlines the necessary steps for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A fully buttoned lab coat. |
| Respiratory Protection | Required when dusts are generated. |
Waste Segregation and Storage
Proper segregation of chemical waste is the foundational step in a compliant disposal process.
-
Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container should be clean, non-reactive (glass or polyethylene are generally suitable), and have a secure, sealable lid.[1][2]
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the accumulation start date.[3]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[3] It is crucial to keep it separate from incompatible materials.[1][2]
Incompatible Materials:
| Material Class | Examples |
| Strong Oxidizing Agents | Peroxides, Nitrates |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid |
| Acid Anhydrides | Acetic Anhydride |
| Acid Chlorides | Acetyl Chloride |
Disposal Procedures
The disposal of this compound must be managed through a licensed hazardous waste disposal company.[4][5][6][7]
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer the waste compound into the designated hazardous waste container using a scoop or spatula. Avoid generating dust.[4][6]
-
Container Sealing: Securely close the container lid.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.[1][2][4]
-
Disposal Request: Arrange for pickup by your institution's contracted hazardous waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or you feel it is unsafe to clean up, evacuate the area and alert your supervisor and EHS office.
-
Contain: For small, manageable spills, prevent the spread of the material.
-
Clean-up: Carefully sweep or vacuum up the spilled solid and place it in the designated hazardous waste container.[4][6] Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Dispose of all cleanup materials as hazardous waste.
-
First Aid:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Trityl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-Trityl-1H-imidazole-2-carbaldehyde. Adherence to these procedures is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166 are required.[1][2][3][4][5] |
| Face Shield | Recommended when there is a risk of splashing or when handling larger quantities.[6][7] | |
| Hand | Gloves | Chemical-resistant nitrile gloves are the standard.[1][2] Always inspect gloves for pinholes or tears before use.[2] |
| Body | Laboratory Coat | A fully-buttoned lab coat made of a suitable material to prevent skin exposure.[1] |
| Chemical-Resistant Apron | Recommended when pouring or handling quantities that may splash.[6] | |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood.[1][2][4][8] |
| Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[1][2][4][8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance from the work area.[1][3][4]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.[2]
-
Dispensing: Carefully weigh and dispense the solid compound in the chemical fume hood to avoid the formation and inhalation of dust.[8][9]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[2][10]
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent. Dispose of any contaminated cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect waste material, including any contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.[1][2]
-
Storage of Waste: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2][4]
-
Disposal Procedure: Dispose of the hazardous waste through your institution's designated hazardous waste disposal program. Do not dispose of this chemical down the drain.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and place it in a suitable container for disposal.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. cdc.gov [cdc.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
